(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride chemical properties
[1][2][3] Executive Summary (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride (CAS 67686-06-0) is a critical bifunctional building block in medicinal chemistry, widely utilized for its ability to introduce a solubilizi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride (CAS 67686-06-0) is a critical bifunctional building block in medicinal chemistry, widely utilized for its ability to introduce a solubilizing, basic piperidine motif into drug candidates.[1][2] This compound features a piperidine ring substituted at the nitrogen (N1) with a methyl group and at the C4 position with an acetic acid side chain.[3][2] Its primary utility lies in fragment-based drug design (FBDD), where it serves as a robust linker for amide coupling reactions, particularly in the development of GPCR ligands (e.g., muscarinic agonists) and enzyme inhibitors.[2] This guide details its physicochemical properties, synthetic routes, reactivity profiles, and handling protocols.[2][4]
Chemical Identity & Structural Analysis
The compound exists as a hydrochloride salt, enhancing its stability and aqueous solubility compared to the zwitterionic free base.[2]
The molecule is achiral at the C4 position due to the plane of symmetry passing through N1 and C4, assuming the nitrogen inversion is rapid or the N-substituent is equatorial in the dominant conformer.[2] However, in rigidified analogs or specific salt forms, conformational isomers (chair/boat) may be observable by low-temperature NMR.[2]
Physicochemical Profile
Understanding the ionization state and solubility profile is crucial for assay development and formulation.[2]
Solubility: Highly soluble in water (>50 mg/mL), methanol, and DMSO.[2] Sparingly soluble in non-polar solvents (hexane, diethyl ether) and moderately soluble in dichloromethane/chloroform mixtures.[2]
Acidity (pKa):
pKa₁ (Carboxylic Acid): ~4.5 – 4.[2]8. At physiological pH (7.4), this group is deprotonated (anionic).[2]
pKa₂ (Tertiary Amine): ~9.8 – 10.[2]2. At physiological pH, the piperidine nitrogen is predominantly protonated (cationic).[2]
LogD (pH 7.4): Estimated at -1.5 to -2.0, indicating high polarity and low passive membrane permeability in its native form, making it ideal for targeting extracellular receptors or requiring active transport/prodrug strategies for intracellular targets.[1][2]
Hygroscopicity: The HCl salt is hygroscopic.[2] It readily absorbs atmospheric moisture, necessitating storage in desiccated environments.[2]
Synthetic Accessibility & Manufacturing
The synthesis of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride typically proceeds via the homologation of 1-methyl-4-piperidone.[1][2] The Horner-Wadsworth-Emmons (HWE) reaction is the industry standard for this transformation due to its high yield and scalability.[1][2]
Core Synthetic Workflow
HWE Olefination: Reaction of 1-methyl-4-piperidone with triethyl phosphonoacetate using a base (NaH or KOtBu) yields the
Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the alkene to the saturated ester.[2]
Hydrolysis: Acidic hydrolysis (HCl/H₂O) converts the ester to the carboxylic acid and simultaneously forms the hydrochloride salt.[2]
Figure 1: Synthetic pathway from 1-methyl-4-piperidone to the target acid via HWE olefination and hydrolysis.[1][2]
Reactivity & Derivatization
The compound features two primary reactive centers: the carboxylic acid and the tertiary amine.[2][6]
Amide Coupling (Primary Application)
The carboxylic acid moiety is the primary handle for derivatization.[2] Standard coupling reagents (HATU, EDC/HOBt, T3P) are effective.[2]
Protocol Note: Since the amine is protonated (HCl salt), an extra equivalent of base (DIPEA or TEA) is required to neutralize the salt during the coupling reaction, although the tertiary amine itself is non-nucleophilic in this context due to steric bulk and methylation.[2]
Esterification
Fischer esterification (MeOH/HCl) or alkylation (alkyl halide + base) converts the acid to an ester, often used to improve lipophilicity for cell-based assays before intracellular hydrolysis.[1][2]
Figure 2: Primary derivatization pathways for medicinal chemistry applications.
Analytical Characterization
Confirming the identity and purity of the HCl salt is essential.[2]
Nuclear Magnetic Resonance (NMR)[1][7][8][9]
** Solvent:** D₂O (preferred due to solubility) or DMSO-d₆.[2]
¹H NMR (400 MHz, D₂O):
2.85 (s, 3H, N-CH ₃) – Shifted downfield due to protonation.[1]
Observed Mass: m/z 158.1 [M+H]⁺ (corresponds to the free base cation C₈H₁₆NO₂⁺).[2]
Note: The chloride counterion (35/37 Cl) is typically not observed in positive mode but can be inferred from elemental analysis or ion chromatography.[2]
Handling, Stability & Safety
Storage: Store at room temperature (15-25°C) in a tightly sealed container. The substance is hygroscopic; prolonged exposure to humid air will lead to deliquescence.[2]
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[2] Aqueous solutions are stable at acidic pH but may degrade (decarboxylation) under extreme basic conditions at high temperatures.[2]
BenchChem. Application Notes: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. (Note: Discusses structural analogs and general amide coupling protocols relevant to this scaffold). Link
An In-depth Technical Guide to the Structural Elucidation of 1-Methyl-4-piperidineacetic Acid Hydrochloride
Preamble: The Imperative of Structural Certainty in Pharmaceutical Development In the landscape of pharmaceutical research and development, the unambiguous structural characterization of an active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Imperative of Structural Certainty in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the unambiguous structural characterization of an active pharmaceutical ingredient (API) is not merely a regulatory formality; it is the bedrock of safety, efficacy, and intellectual property. An erroneous or incomplete structural assignment can lead to catastrophic failures in later-stage development, invalidating pharmacological data and incurring significant financial and temporal losses. This guide provides a comprehensive, field-proven framework for the structural elucidation of 1-Methyl-4-piperidineacetic acid hydrochloride, a representative small molecule featuring several key functional groups.
This document eschews a rigid, templated approach. Instead, it presents an integrated, multi-technique workflow that mirrors the logical progression of scientific inquiry. We will move from foundational molecular weight determination to the intricate mapping of atomic connectivity, demonstrating how an orthogonal application of modern analytical techniques builds an unassailable, self-validating structural proof. The causality behind each experimental choice is emphasized, providing not just a protocol, but a strategic blueprint for researchers, scientists, and drug development professionals.
The Orthogonal Strategy: A Foundation of Self-Validation
The logical workflow for elucidating the structure of 1-Methyl-4-piperidineacetic acid hydrochloride is a sequential process where each step builds upon the last, progressively refining our understanding of the molecule.
Caption: A logical workflow for structural elucidation using orthogonal techniques.
Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
Causality: Before attempting to assemble the puzzle, we must first confirm we have all the pieces. The initial and most critical step is to determine the exact molecular weight and, from that, the elemental composition of the molecule.[3][4] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering mass accuracy in the low parts-per-million (ppm) range, which is essential for distinguishing between isobaric formulas.
Sample Preparation: Dissolve ~1 mg of 1-Methyl-4-piperidineacetic acid hydrochloride in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid ensures the analyte is in its protonated form, which is ideal for positive-ion ESI.
Instrumentation: Utilize an ESI-TOF mass spectrometer.
Ionization Mode: Positive Electrospray Ionization (ESI+). This soft ionization technique is ideal for polar molecules and minimizes fragmentation, ensuring a strong signal for the molecular ion.[3]
Mass Analysis: Acquire data in the m/z range of 50-500. Calibrate the instrument immediately prior to the run using a known standard to ensure high mass accuracy.
Data Processing: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.
Expected Data & Interpretation
The molecular formula for the neutral form is C₈H₁₅NO₂. As a hydrochloride salt, the piperidine nitrogen is protonated. In the mass spectrometer, we expect to observe the protonated cation, [C₈H₁₅NO₂ + H]⁺.
Parameter
Expected Value
Purpose
Molecular Formula (Cation)
C₈H₁₆NO₂⁺
The target for elemental composition analysis.
Nominal Mass
158 Da
Approximate mass of the most abundant isotopes.
Monoisotopic Exact Mass
158.11810 Da
The calculated accurate mass used for formula confirmation.
Observed m/z
~158.1181 ± 5 ppm
The experimentally measured value from HRMS.
A measured mass within 5 ppm of the calculated value provides unambiguous confirmation of the elemental formula, ruling out other potential compositions and providing a solid foundation for subsequent spectroscopic analysis.
Functional Group Profiling: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: With the elemental formula established, the next logical step is to identify the key chemical bonds and functional groups present. FTIR spectroscopy is a rapid and powerful technique for this purpose, providing a characteristic "fingerprint" of the molecule's vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount of the solid 1-Methyl-4-piperidineacetic acid hydrochloride powder directly onto the diamond crystal of an ATR accessory. No further preparation is needed.
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.
Background Correction: Perform a background scan of the empty ATR crystal immediately before the sample scan to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
Expected Data & Interpretation
The FTIR spectrum will provide clear evidence for the major functional groups within the molecule.
Wavenumber Range (cm⁻¹)
Vibration Type
Functional Group
Significance
3300 - 2500 (very broad)
O-H stretch
Carboxylic Acid
Confirms the presence of the acid moiety.
2700 - 2400 (broad, multiple)
N⁺-H stretch
Tertiary Amine Salt
Confirms the protonated state of the piperidine nitrogen.[5]
2950 - 2850
C-H stretch
Aliphatic (CH₂, CH₃)
Confirms the alkane backbone of the piperidine ring and methyl group.
~1710
C=O stretch
Carboxylic Acid
Strong, sharp peak confirming the carbonyl group.
~1250
C-O stretch
Carboxylic Acid
Confirms the C-O single bond of the acid.
~1100
C-N stretch
Tertiary Amine
Confirms the carbon-nitrogen bonds of the piperidine ring.
The presence of these key bands provides direct, physical evidence for the carboxylic acid and tertiary amine salt functionalities, perfectly aligning with the structure proposed from the molecular formula.
Definitive Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for the structural elucidation of organic molecules in solution.[1][4] It provides detailed information about the chemical environment of each carbon and hydrogen atom and, through two-dimensional (2D) experiments, reveals how these atoms are connected. This allows for the unambiguous assembly of the molecular skeleton.
Experimental Protocol: High-Field NMR
Sample Preparation: Dissolve ~10-15 mg of 1-Methyl-4-piperidineacetic acid hydrochloride in ~0.7 mL of Deuterium Oxide (D₂O). D₂O is an excellent solvent for the hydrochloride salt and will exchange with the acidic O-H and N⁺-H protons, causing their signals to disappear from the ¹H spectrum, which simplifies the analysis.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Experiments:
¹H NMR: Standard proton experiment.
¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.
2D COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
¹H NMR: Predicted Data & Interpretation
The proton NMR spectrum maps the unique hydrogen environments.
Label
Predicted Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
a
~2.85
Singlet
3H
N-CH ₃
Singlet due to no adjacent protons. Shift is downfield due to proximity to the electron-withdrawing N⁺.
b
~3.40
Multiplet
2H
Piperidine CH ₂ (axial, eq.)
Protons on carbons adjacent to N⁺ are significantly deshielded.
c
~2.95
Multiplet
2H
Piperidine CH ₂ (axial, eq.)
Protons on carbons adjacent to N⁺ are significantly deshielded.
d
~2.25
Doublet
2H
CH ₂-COOH
Coupled to the proton at position e .
e
~2.05
Multiplet
1H
Piperidine CH
Complex multiplet due to coupling with adjacent CH₂ groups (c , f , d ).
f
~1.80
Multiplet
2H
Piperidine CH ₂ (axial, eq.)
Farthest protons from the N⁺, least deshielded.
g
~1.60
Multiplet
2H
Piperidine CH ₂ (axial, eq.)
Farthest protons from the N⁺, least deshielded.
(Note: The piperidine ring protons (b, c, f, g) will likely present as complex, overlapping multiplets due to chair conformations and axial/equatorial differences. The labels represent the approximate chemical shift regions.)
¹³C{¹H} NMR: Predicted Data & Interpretation
The carbon NMR spectrum reveals the number of unique carbon environments.
The 2D NMR experiments are the final step in confirming the atom-to-atom connectivity. They act as the "instruction manual" for assembling the fragments identified by 1D NMR.
Caption: How 2D NMR experiments integrate 1D data to build the final structure.
COSY Interpretation: We would expect to see a correlation (cross-peak) between the proton signal at ~2.25 ppm (d , CH₂-COOH) and the signal at ~2.05 ppm (e , piperidine CH). This definitively proves that the acetic acid moiety is attached to the piperidine ring at that position. Further correlations would be seen between all adjacent protons on the piperidine ring, confirming its cyclic structure.
HSQC Interpretation: This experiment would show a correlation peak for every proton and its directly bonded carbon. For example, the ¹H signal at ~2.85 ppm (a ) would correlate to the ¹³C signal at ~45 ppm, unambiguously assigning it as the N-CH₃ group. This process is repeated for every signal, locking the proton and carbon skeletons together.
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of HRMS, FTIR, and a full suite of NMR experiments provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography remains the ultimate arbiter.
Causality: This technique provides an unambiguous, three-dimensional map of electron density in the solid state, revealing the precise spatial arrangement of every atom. It can confirm not only the covalent connectivity but also the stereochemistry and solid-state conformation.
Experimental Protocol Overview
Crystal Growth: This is often the most challenging step. The goal is to slowly grow a single, defect-free crystal of 1-Methyl-4-piperidineacetic acid hydrochloride. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion of an anti-solvent into a solution of the compound.
Data Collection: A suitable crystal is mounted on a diffractometer. A beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms.
Structure Solution and Refinement: The diffraction pattern is computationally analyzed to generate an electron density map, from which the atomic positions are determined and the structure is refined.
Obtaining a crystal structure provides the final, definitive proof, leaving no ambiguity about the molecular architecture.
Conclusion
The structural elucidation of 1-Methyl-4-piperidineacetic acid hydrochloride is a systematic process of logical deduction, underpinned by the strategic application of orthogonal analytical techniques. We began by confirming the elemental formula with High-Resolution Mass Spectrometry , providing the fundamental building blocks. We then identified the key functional moieties—the carboxylic acid and the tertiary amine salt—using the characteristic vibrations in FTIR Spectroscopy . Finally, we meticulously assembled the complete covalent structure, atom by atom, using a powerful suite of 1D and 2D NMR experiments to map the intricate network of connectivity. Each step validates and builds upon the last, culminating in a structural assignment of the highest possible confidence, ready for the rigors of pharmaceutical development.
References
Holčapek, M., & Jirásko, R. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalysis, 4(9), 1129-1147. [Link]
Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]
Viant, M. R., & Sumner, L. W. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 46. [Link]
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]
Wang, R., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal, 20, 4831-4839. [Link]
PubChem. (n.d.). 1-Methyl-4-piperidone. National Center for Biotechnology Information. [Link]
PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]
Synthesis of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride.
An In-Depth Technical Guide to the Synthesis of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride Abstract (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride is a valuable building block in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Abstract
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride is a valuable building block in medicinal chemistry and drug development, primarily due to the prevalence of the piperidine scaffold in a multitude of pharmacologically active agents.[1] The piperidine ring system is a core component of many natural products and synthetic drugs, making the development of efficient synthetic routes to its derivatives a critical endeavor for researchers.[2][3] This guide provides a comprehensive, three-step synthetic pathway for the preparation of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride, commencing from the commercially available methyl piperidin-4-ylacetate. The described methodology is robust, scalable, and founded on well-established chemical transformations, including reductive amination, ester hydrolysis, and salt formation. Each step is detailed with procedural specifics and mechanistic insights to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Strategic Overview
The synthesis of substituted piperidines is a cornerstone of modern pharmaceutical research.[3] These nitrogen-containing heterocycles are key pharmacophores that can influence a molecule's potency, selectivity, and pharmacokinetic properties. The target compound, (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride, serves as a crucial intermediate for creating more complex molecules, particularly in the development of novel therapeutics.[4]
This guide outlines a logical and efficient synthetic strategy that leverages common and high-yielding reactions. The chosen pathway begins with methyl piperidin-4-ylacetate, which already contains the required acetic acid side chain, and proceeds through N-methylation and subsequent ester hydrolysis before final conversion to the hydrochloride salt. This approach is advantageous due to the accessibility of the starting material and the reliability of the selected chemical transformations.
Synthetic Workflow and Mechanism
The synthesis is performed in three distinct stages:
N-Methylation: The secondary amine of the piperidine ring is converted to a tertiary amine via the Eschweiler-Clarke reaction.
Saponification: The methyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Salt Formation: The free base is treated with hydrochloric acid to produce the final, stable hydrochloride salt.
The complete workflow is illustrated below.
Caption: Synthetic workflow for (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
Reagent and Solvent Properties
A summary of the key reagents used in this synthesis is provided below for quick reference.
Step 1: Synthesis of Methyl (1-Methyl-piperidin-4-yl)acetate
Principle: This step employs the Eschweiler-Clarke reaction, a classic method for the methylation of primary or secondary amines.[6] The reaction uses formic acid as both the reducing agent and a source of the methyl group in conjunction with formaldehyde. The mechanism involves the formation of an iminium ion from the reaction of the piperidine nitrogen with formaldehyde, which is then reduced by formate (from formic acid). This process is highly efficient for mono-methylation of secondary amines like the piperidine nitrogen.[6]
Protocol:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl piperidin-4-ylacetate (1.0 eq).
Heat the reaction mixture to 90-95°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and carefully basify with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of (1-Methyl-piperidin-4-yl)-acetic acid (Free Base)
Principle: This transformation is a saponification reaction, which involves the base-catalyzed hydrolysis of an ester.[7] Lithium hydroxide (LiOH) is often the base of choice for hydrolyzing methyl esters in complex molecules as it can be less harsh than sodium or potassium hydroxide, minimizing potential side reactions.[8] The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated during acidic work-up.
Protocol:
Dissolve the crude methyl (1-methyl-piperidin-4-yl)acetate (1.0 eq) from the previous step in a 3:1 mixture of Tetrahydrofuran (THF) and water.
Add lithium hydroxide (LiOH, 2.0 eq) to the solution.
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.[9]
Once the reaction is complete, remove the THF under reduced pressure.
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~6 by the dropwise addition of 1M hydrochloric acid (HCl).
The product may precipitate upon acidification. If it remains in solution, concentrate the aqueous layer to dryness under reduced pressure to obtain the crude free base, which will be a mixture with lithium chloride. This mixture can be carried forward to the final step.
Step 3: Formation of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Principle: The final step involves a simple acid-base reaction to form the hydrochloride salt. The free base, a zwitterionic amino acid, is treated with a solution of hydrogen chloride in an anhydrous organic solvent. The use of a non-aqueous solvent like dioxane or ethanol is crucial as it allows the resulting salt, which is typically insoluble in such solvents, to precipitate, facilitating its isolation in a pure, crystalline form.[10][11]
Protocol:
Suspend the crude (1-methyl-piperidin-4-yl)-acetic acid from the previous step in anhydrous ethanol or isopropanol.
To this suspension, add a 4M solution of HCl in dioxane (1.1 - 1.2 eq) dropwise while stirring.
A white precipitate should form immediately or upon stirring for a short period.
Continue stirring the suspension at room temperature for 1-2 hours to ensure complete salt formation.
Collect the solid product by vacuum filtration.
Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any non-polar impurities.
Dry the product under vacuum to yield (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride as a white to off-white solid.
Summary and Conclusion
This guide presents a reliable and well-documented three-step synthesis for (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride. The chosen pathway is characterized by its use of standard, high-yielding organic reactions and readily available starting materials. By providing detailed protocols and explaining the chemical principles behind each step, this document serves as a practical resource for researchers and scientists in the field of drug discovery and development. The final product can be readily characterized by standard analytical techniques such as NMR, MS, and melting point analysis to confirm its identity and purity.
References
Synthesis method of 1-methyl-4- (4-piperidinyl)
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. [Link]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]
Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7 - Journal of Universitas Airlangga. [Link]
Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google P
Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google P
Physicochemical Characterization of 1-Methyl-4-piperidineacetic Acid Hydrochloride: A Technical Guide
Abstract This technical guide provides a comprehensive physicochemical analysis of 1-Methyl-4-piperidineacetic acid hydrochloride (CAS 67686-06-0), a critical intermediate in the synthesis of piperidine-based pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive physicochemical analysis of 1-Methyl-4-piperidineacetic acid hydrochloride (CAS 67686-06-0), a critical intermediate in the synthesis of piperidine-based pharmaceuticals. We synthesize data on its solid-state properties, solution thermodynamics, and stability profiles, offering researchers a validated framework for handling, analyzing, and utilizing this compound in drug development workflows.
Chemical Identity & Structural Analysis[1][2][3][4][5]
1-Methyl-4-piperidineacetic acid hydrochloride is an N-methylated piperidine derivative featuring an acetic acid side chain at the C4 position. Its dual functionality—a basic tertiary amine (protonated in the salt form) and an acidic carboxyl group—creates a zwitterionic potential in solution, heavily influencing its solubility and chromatographic behavior.
Piperidine ring, N-methylated, C4-substituted with -CH₂COOH
Stereochemistry & Conformational Dynamics
The piperidine ring predominantly adopts a chair conformation. The bulky acetic acid group at position 4 prefers the equatorial orientation to minimize 1,3-diaxial interactions. The N-methyl group also equilibrates between axial and equatorial positions, though protonation (salt form) locks the nitrogen geometry, typically favoring the conformer where the largest group is equatorial, stabilizing the crystal lattice.
Physicochemical Properties[2][3][4][5][9][10]
Solid-State Characteristics
The hydrochloride salt forms a stable crystalline solid. The high melting point indicates a strong crystal lattice energy, reinforced by ionic interactions between the protonated amine and the chloride counterion, as well as hydrogen bonding involving the carboxylic acid.
Appearance: White to off-white crystalline powder.
Hygroscopicity: Moderate. The salt form can absorb atmospheric moisture; storage under desiccant is critical to prevent deliquescence which complicates weighing and stoichiometry.
Solution Thermodynamics (Solubility & pKa)
Understanding the ionization state is paramount for formulation and extraction.
Solubility: Highly soluble in water (>100 mg/mL) and lower alcohols (Methanol, Ethanol). Sparingly soluble in non-polar solvents (Hexane, Toluene) and aprotic polar solvents (Acetonitrile) unless water is present.
pKa Values (Estimated):
pKa₁ (Carboxyl): ~4.5 (Typical for aliphatic carboxylic acids).
pKa₂ (Piperidine Nitrogen): ~10.0 (Typical for N-alkyl piperidines).
Isoelectric Point (pI): ~7.25. At this pH, the molecule exists primarily as a zwitterion (COO⁻ / NH⁺), exhibiting minimum solubility in organic extraction layers.
Synthesis & Manufacturing Workflow
The most robust industrial synthesis involves the reductive methylation of 4-piperidineacetic acid (itself derived from the hydrogenation of 4-pyridineacetic acid). The Eschweiler-Clarke reaction is preferred for its specificity and high yield.
Reaction: Charge starting material into a reactor. Add formic acid and formaldehyde. Reflux at 90–100 °C for 12–18 hours. The CO₂ evolution indicates reaction progress.
Workup: Cool to room temperature. Remove excess reagents under reduced pressure.
Salt Formation: Dissolve the residue in ethanol or isopropanol. Add concentrated HCl (1.1 eq) dropwise.
Crystallization: Cool to 0–5 °C. If precipitation is slow, add diethyl ether as an antisolvent. Filter the white solid and dry at 50 °C under vacuum.
Figure 1: Synthetic pathway from pyridine precursor to the final N-methylated hydrochloride salt.
Analytical Characterization
HPLC Method Development
Due to the lack of a strong chromophore (only the carboxyl group provides weak UV absorption), detection requires low UV wavelengths or Refractive Index (RI) / Charged Aerosol Detection (CAD).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5 (Suppresses silanol activity and keeps carboxyl protonated).
Mobile Phase B: Acetonitrile.
Gradient: 0-5% B over 10 mins (Highly polar compound elutes early).
Detection: UV @ 210 nm.
Note: If peak tailing occurs due to the amine, add 0.1% Triethylamine (TEA) to the buffer.
Spectroscopic Identification
¹H NMR (D₂O, 400 MHz):
δ 2.85 (s, 3H, N-CH₃ ).
δ 2.25 (d, 2H, -CH₂ -COOH).
δ 3.45 (m, 2H, Ring N-CH equatorial).
δ 2.95 (m, 2H, Ring N-CH axial).
δ 1.90 (m, 1H, CH at C4).
δ 1.40-1.80 (m, 4H, Ring CH₂).
IR Spectrum (KBr):
Broad band 2500–3000 cm⁻¹ (Amine salt N-H⁺ stretch).
Thermal: Stable up to melting point (162 °C). Avoid prolonged exposure to temperatures >50 °C during drying to prevent decarboxylation (though less prone than beta-keto acids).
Hydrolytic: The C-N bond is stable. The carboxylic acid is stable but can form esters if heated in alcohols without acid control.
Storage: Store in tightly closed containers at room temperature (15–25 °C). Protect from moisture.
Safety (GHS Classification)
Signal Word: Warning.
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use a fume hood to avoid dust inhalation. Wear nitrile gloves and safety goggles.
References
ChemBK. (2025). CAS 67686-06-0 Properties and Melting Point. Retrieved from [Link]
Molecular weight of 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride.
Molecular Weight & Physicochemical Profiling for Drug Discovery Executive Summary 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride (CAS: 67686-06-0 ) is a critical piperidine-based building block used in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Weight & Physicochemical Profiling for Drug Discovery
Executive Summary
2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride (CAS: 67686-06-0 ) is a critical piperidine-based building block used in the synthesis of pharmaceutical agents, including Factor Xa antagonists and antihistamines.[1]
For precise stoichiometric calculations in drug development:
Critical Application Note: Researchers must distinguish this compound from its structural isomer, methyl 2-(piperidin-4-yl)acetate hydrochloride, which shares the same molecular weight (~193.67 g/mol ) but possesses distinct chemical reactivity (ester vs. carboxylic acid). This guide details the physicochemical properties, analytical validation protocols, and handling requirements to ensure experimental integrity.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]
The following parameters are the field-standard constants for validating the identity of 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride in a QC or synthesis environment.
The compound consists of a piperidine ring substituted at the N-position with a methyl group and at the 4-position with an acetic acid moiety. The hydrochloride salt forms at the basic tertiary amine nitrogen.
Cation: [HOOC-CH₂-(1-Methylpiperidin-4-yl)-H]⁺
Anion: Cl⁻
Stoichiometry & Salt Form Dynamics
In synthetic workflows, the distinction between the salt and free base forms is non-trivial. The HCl salt renders the molecule water-soluble and stable as a solid, but it alters the effective molecular weight used for molarity calculations.
The "Isomer Trap"
A common error in database searching and procurement is confusing the target compound with its methyl ester isomer. Both have the formula C₈H₁₆ClNO₂ and MW ~193.67 g/mol .[5]
Note: You will not see a peak at 193.67 in ESI+; the HCl dissociates.
Visualization: Analytical Decision Tree
Figure 1: Analytical workflow to distinguish the target compound from its isobaric ester isomer and validate purity.
Synthetic Utility & Handling
Molarity Calculations
When using 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride in synthesis (e.g., amide coupling), you must account for the HCl mass.
To obtain 1.0 mmol of reactive carboxylic acid:
Weigh 193.7 mg of the HCl salt.
Add 1.0 mmol (approx. 140 µL) of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to neutralize the HCl and liberate the nucleophilic/reactive species if necessary, although for carboxylic acid activation (e.g., with EDC/NHS), the salt is often used directly in buffered solutions.
Salt Dissociation Equilibrium
In aqueous solution, the salt exists in equilibrium. Understanding this is vital for pH-sensitive extractions.
Figure 2: Dissociation pathway. The compound remains protonated and water-soluble until pH adjustment.
References
PubChem. (2025).[1] 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride (CID 12428149).[1] National Library of Medicine. Available at: [Link]
European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: CAS 67686-06-0.[1][2][4][6][7] Available at: [Link]
An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Foreword: From Structural Analogy to Mechanistic Insight In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a well-characterized therapeutic agent is one of meticulous investigat...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: From Structural Analogy to Mechanistic Insight
In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a well-characterized therapeutic agent is one of meticulous investigation and scientific rigor. The compound (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride, while cataloged and utilized as a versatile synthetic intermediate, remains largely uncharacterized in terms of its specific biological activity.[1] This guide is predicated on the principle of structural analogy—a cornerstone of medicinal chemistry—to postulate and systematically investigate its potential mechanisms of action. The piperidine scaffold is a privileged structure, present in a multitude of approved therapeutics and bioactive molecules, particularly those targeting the central nervous system.[1] This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the pharmacological identity of this intriguing molecule. We will traverse from hypothesis generation, rooted in the known activities of its structural relatives, to the detailed experimental protocols required for validation.
I. The Piperidine Core: A Gateway to Neuromodulation?
The 1-methylpiperidine moiety is a recurring motif in compounds targeting a range of neurological receptors. Its conformational flexibility and basic nitrogen atom allow for critical interactions within the binding pockets of various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. This inherent potential directs our investigation towards several high-probability target families: the GABAergic, cholinergic (muscarinic), and serotonergic systems. Furthermore, the acetic acid side chain introduces a potential interaction point with extracellular targets, prompting an exploration of its role in modulating cell adhesion molecules like Very Late Antigen-4 (VLA-4).
II. Hypothesis 1: Modulation of the GABAergic System
The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects.[2] Given that various piperidine derivatives have been shown to interact with GABAA receptors, it is a logical starting point for our investigation.[3]
A. Rationale for GABAergic Activity
The structural resemblance of the piperidine ring to GABA, particularly when conformationally constrained, suggests a potential for direct interaction with GABA receptors. The compound could act as an agonist, antagonist, or an allosteric modulator.
B. Experimental Validation of GABAA Receptor Interaction
To ascertain the effect of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride on GABAA receptors, a multi-tiered experimental approach is proposed, starting with binding affinity and culminating in functional characterization.
1. Radioligand Binding Assay for GABAA Receptor Affinity
This initial screen will determine if the compound binds to the GABAA receptor complex.
Preparation of Synaptic Membranes: Homogenize rodent cerebral cortex in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the supernatant at high speed to obtain the crude synaptic membrane fraction. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
Binding Incubation: In a 96-well plate, incubate the synaptic membrane preparation with a fixed concentration of [3H]Muscimol (a potent GABAA agonist) and varying concentrations of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride.
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of specific [3H]Muscimol binding against the log concentration of the test compound. Calculate the IC50 (inhibitory concentration 50%) value, which can then be converted to a Ki (inhibition constant).
Table 1: Hypothetical Binding Affinity Data for (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride at the GABAA Receptor
2. Electrophysiological Assay for Functional Activity
A positive binding result necessitates a functional assay to determine the nature of the interaction (agonist, antagonist, or modulator). The two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes expressing recombinant GABAA receptors is a robust method for this purpose.
Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes [3]
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2). Incubate the oocytes for 2-5 days to allow for receptor expression.
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
Compound Application: Apply GABA to elicit a baseline chloride current (IGABA). To test for agonism, apply (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride alone. To test for antagonism, co-apply the compound with GABA. To test for allosteric modulation, pre-apply the compound followed by co-application with GABA.
Data Acquisition and Analysis: Record the changes in membrane current. Analyze the data to determine if the compound induces a current, inhibits the GABA-induced current, or potentiates it.
dot
Caption: Putative GABAergic signaling pathway.
III. Hypothesis 2: Muscarinic Acetylcholine Receptor Activity
Muscarinic acetylcholine receptors (mAChRs) are GPCRs that mediate the effects of acetylcholine in the central and peripheral nervous systems.[4] They are implicated in learning, memory, and motor control. The piperidine ring is a core component of many well-known muscarinic ligands.
A. Rationale for Muscarinic Activity
The 1-methylpiperidine core of the test compound is structurally similar to the core of established muscarinic antagonists like 4-DAMP and agonists like arecoline. This suggests a potential for interaction with one or more of the five muscarinic receptor subtypes (M1-M5).
B. Experimental Validation of Muscarinic Receptor Interaction
A systematic evaluation of the compound's affinity and functional activity at the different mAChR subtypes is necessary.
1. Radioligand Displacement Assay for Muscarinic Receptor Subtype Affinity
This assay will determine the binding affinity of the compound for each of the five muscarinic receptor subtypes.
Cell Culture and Membrane Preparation: Use stable cell lines individually expressing each of the human muscarinic receptor subtypes (M1-M5). Harvest the cells and prepare cell membrane homogenates.
Competitive Binding: In a 96-well filter plate, incubate the membrane preparations with a fixed concentration of the non-selective muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS) and a range of concentrations of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride.
Filtration and Washing: Separate the bound from free radioligand by vacuum filtration through the filter plate. Wash the filters with ice-cold buffer.
Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a microplate scintillation counter.
Data Analysis: Determine the IC50 values for each receptor subtype and calculate the corresponding Ki values to assess binding affinity and selectivity.
Table 2: Hypothetical Muscarinic Receptor Subtype Binding Affinities (Ki in nM)
Following the binding assay, a functional assay is crucial to determine if the compound acts as an agonist or antagonist at the receptor subtypes for which it shows significant affinity. A common method is to measure the mobilization of intracellular calcium, a downstream effect of M1, M3, and M5 receptor activation.
Cell Culture and Loading: Plate cells expressing the target muscarinic receptor subtype (e.g., M1 or M4) in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Compound Addition: Add varying concentrations of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride to the wells. To test for antagonism, pre-incubate the cells with the test compound before adding a known muscarinic agonist (e.g., carbachol).
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC50 (effective concentration 50%). For antagonist activity, determine the shift in the agonist's concentration-response curve to calculate the pA2 value.
The serotonin (5-HT) system is a key regulator of mood, cognition, and sleep.[7] Many piperidine and piperazine derivatives are known to interact with various 5-HT receptor subtypes.[8] Notably, a structurally related compound, ACP-103, which contains the 1-methylpiperidin-4-yl moiety, is a potent 5-HT2A receptor inverse agonist.[9]
A. Rationale for Serotonergic Activity
The structural similarity to known serotonergic ligands makes the 5-HT receptors a compelling family of targets for (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride. Its effects could range from agonism to antagonism or inverse agonism at various 5-HT receptor subtypes.
B. Experimental Validation of Serotonergic Receptor Interaction
A comprehensive screening across a panel of 5-HT receptor subtypes is warranted to identify potential interactions.
1. Radioligand Binding Screen for 5-HT Receptor Subtypes
A broad radioligand binding screen will provide an initial assessment of the compound's affinity for various 5-HT receptors.
Protocol: 5-HT Receptor Subtype Binding Panel
Membrane Preparations: Utilize commercially available membrane preparations from cells recombinantly expressing a wide range of human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, etc.).
Competitive Binding Assay: For each receptor subtype, incubate the membranes with a specific, high-affinity radioligand and a single high concentration of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride (e.g., 10 µM).
Detection and Analysis: Measure the displacement of the radioligand. If significant displacement (>50%) is observed for any subtype, perform a full concentration-response curve to determine the IC50 and Ki values.
2. Functional Assay for 5-HT2A and 5-HT2C Receptors
Based on the hypothetical binding data, functional assays for the 5-HT2A and 5-HT2C receptors are indicated. These receptors are coupled to Gq/11 and their activation leads to inositol phosphate (IP) accumulation.
Cell Culture and Labeling: Culture cells expressing either the 5-HT2A or 5-HT2C receptor. Label the cells with [3H]myo-inositol.
Compound Incubation: Incubate the labeled cells with varying concentrations of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride in the presence of LiCl (to inhibit IP degradation). To test for antagonism, pre-incubate with the test compound before adding a known 5-HT agonist (e.g., serotonin).
IP Extraction and Quantification: Lyse the cells and isolate the total inositol phosphates using ion-exchange chromatography. Measure the radioactivity of the IP fraction using a scintillation counter.
Data Analysis: Determine the EC50 for agonist activity or the IC50/pA2 for antagonist activity.
dot
Caption: Experimental workflow for serotonergic activity.
V. Hypothesis 4: VLA-4 Antagonism
Very Late Antigen-4 (VLA-4) is an integrin protein involved in cell adhesion and migration, making it a target for inflammatory diseases.[11] The acetic acid moiety of the test compound could potentially mimic the carboxylic acid group of ligands that bind to VLA-4.
A. Rationale for VLA-4 Antagonism
Studies on prolyl-4-piperidinylacetic acid derivatives have demonstrated their potential as VLA-4 antagonists. The core structure of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride shares features with these compounds, suggesting it may also inhibit the interaction of VLA-4 with its ligand, VCAM-1.
B. Experimental Validation of VLA-4 Antagonism
A cell-based adhesion assay is the most direct way to assess the compound's ability to block VLA-4 function.
Plate Coating: Coat a 96-well plate with recombinant VCAM-1.
Cell Preparation: Use a cell line that expresses high levels of VLA-4 (e.g., Jurkat cells). Label the cells with a fluorescent dye (e.g., calcein-AM).
Inhibition Assay: Pre-incubate the fluorescently labeled cells with various concentrations of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride.
Adhesion: Add the cell suspension to the VCAM-1 coated wells and incubate to allow for cell adhesion.
Washing and Quantification: Gently wash the wells to remove non-adherent cells. Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
Data Analysis: Plot the percentage of cell adhesion against the log concentration of the test compound to determine the IC50 value.
Table 4: Hypothetical VLA-4 Adhesion Inhibition Data
This technical guide outlines a systematic and hypothesis-driven approach to unraveling the mechanism of action of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride. By leveraging the known pharmacology of structurally related compounds, we have established a clear investigational path forward. The proposed experimental workflows, from initial binding screens to detailed functional characterization, provide a robust framework for elucidating the compound's pharmacological profile.
The potential for this molecule to interact with multiple target families underscores the importance of comprehensive profiling in modern drug discovery. The insights gained from these studies will not only define the primary mechanism of action but may also reveal secondary activities that could be therapeutically beneficial or contribute to off-target effects. The journey to understanding the true nature of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride begins with these foundational investigations, which will undoubtedly pave the way for its potential development as a novel therapeutic agent.
VII. References
Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of medicinal chemistry, 28(7), 945–948. [Link]
Kruse, A. C., Hu, J., Pan, A. C., Arlow, D. H., Rosenbaum, D. M., Rosemond, E., ... & Kobilka, B. K. (2012). Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. The Journal of biological chemistry, 287(2), 1104-1113. [Link]
Trincavelli, M. L., Da Pozzo, E., Daniele, S., & Martini, C. (2012). The GABAA-BZR complex as target for the development of anxiolytic drugs. Current pharmaceutical design, 18(2), 188-202. [Link]
Chigaev, A., Zwartz, G., & Sklar, L. A. (2011). Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists. The Journal of biological chemistry, 286(33), 29337–29346. [Link]
Wikipedia. (2023, December 1). VLA-4. In Wikipedia. [Link]
Baiula, M., Spampinato, S., & Gentilucci, L. (2019). Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism. Journal of medicinal chemistry, 62(17), 7888–7903. [Link]
Karpen, J. W., & S.J., E. (2008). Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. Journal of medicinal chemistry, 51(15), 4596–4606. [Link]
Baur, R., & Sigel, E. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(21), 5032. [Link]
Leopoldo, M., Lacivita, E., & Perrone, R. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 15(9), 1129. [Link]
Atack, J. R. (2005). GABA-A Receptors: A Viable Target for Novel Anxiolytics?. Current topics in medicinal chemistry, 5(9), 835–850. [Link]
Halberstadt, A. L., & Geyer, M. A. (2018). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Methods in molecular biology, 1827, 149–168. [Link]
Jacobson, M. A., C-S., L., & D., M. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular pharmacology, 78(4), 633–643. [Link]
Bio X Cell. (n.d.). InVivoMAb anti-mouse/human VLA-4 (CD49d). Bio X Cell. [Link]
Sakamoto, S., Irie, K., & Nakatani, K. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS central science, 5(8), 1393–1401. [Link]
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
Cryan, J. F., Kelly, P. H., & F., F. (2004). Behavioral Characterization of the Novel GABAB Receptor-Positive Modulator GS39783 (N,N′-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): Anxiolytic-Like Activity without Side Effects Associated with Baclofen or Benzodiazepines. The Journal of pharmacology and experimental therapeutics, 310(3), 952–963. [Link]
Kruse, A. C., Kobilka, B. K., & Wess, J. (2012). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. Nature, 482(7386), 552–556. [Link]
van der Poel, A. M., Stork, M., & de Boer, P. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 316(1), 317–327. [Link]
Rodríguez-Espigares, I., Torrens-Fontanals, M., & Selent, J. (2014). A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Journal of the American Chemical Society, 136(28), 9886–9896. [Link]
Hernandez, R., & Lewis, M. R. (2019). Evaluation of VLA-4 (integrin α4β1) as a shared target for radiopharmaceutical therapy across solid tumors. Theranostics, 9(12), 3443–3454. [Link]
Spampinato, S., & Baiula, M. (2020). Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives. Frontiers in pharmacology, 11, 889. [Link]
Sakamoto, S., Irie, K., & Nakatani, K. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS central science, 5(8), 1393–1401. [Link]
PubChem. (n.d.). Binding affinity against Muscarinic acetylcholine receptor M1 expressed in CHO-K1 cells. PubChem. [Link]
Leidenheimer, N. J., & Harris, R. A. (1992). Ro 15-4513 Binding to GABAA Receptors: Subunit Composition Determines Ligand Efficacy. The Journal of pharmacology and experimental therapeutics, 261(3), 1061–1065. [Link]
Kumar, A., & Garg, R. (2013). Antidepressant-like activity of 2-(4-phenylpiperazin-1-yl)-1, 8-naphthyridine-3-carboxylic acid (7a), a 5-HT₃ receptor antagonist in behaviour based rodent models: evidence for the involvement of serotonergic system. European journal of pharmacology, 718(1-3), 200–208. [Link]
ResearchGate. (n.d.). GABA A receptor subtype modulators in Clinical Trials.. ResearchGate. [Link]
Reddy, K. K., & Reddy, G. V. (2015). Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies. Journal of Receptors and Signal Transduction, 35(3), 221–229. [Link]
Lee, S., & Lee, J. Y. (2023). Structural studies of serotonin receptor family. BMB reports, 56(1), 1–8. [Link]
Arias, H. R., & Targowska-Duda, K. M. (2020). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. Neuropharmacology, 162, 107833. [Link]
Chiou, L. C., & Liao, Y. Y. (2006). Quantitative study of the antagonistic effect of (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111) on nociceptin/orphanin FQ-mediated potassium channel activation in rat periaqueductal gray slices. European journal of pharmacology, 532(1-2), 87–93. [Link]
Deventer, K., & Stove, C. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 93(30), 10457–10465. [Link]
An In-Depth Technical Guide to the Biological Activity of 1-Methyl-4-piperidineacetic acid hydrochloride
Abstract This technical guide provides a comprehensive overview of 1-Methyl-4-piperidineacetic acid hydrochloride, a heterocyclic compound with potential applications in neuroscience and pharmacology. While direct biolog...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-piperidineacetic acid hydrochloride, a heterocyclic compound with potential applications in neuroscience and pharmacology. While direct biological data for this specific molecule is limited in publicly available literature, this document synthesizes information from structurally related piperidine derivatives to project a scientifically grounded profile of its likely biological activities. We will delve into its chemical characteristics, plausible synthetic routes, and a predicted pharmacological profile, with a focus on its potential as a modulator of GABAergic and cholinergic systems. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future empirical investigation.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to interact with a wide range of biological targets. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, analgesic, and central nervous system (CNS) effects.[1][2] The biological properties of these derivatives are highly dependent on the nature and stereochemistry of the substituents on the piperidine ring and its nitrogen atom.
1-Methyl-4-piperidineacetic acid hydrochloride belongs to the class of N-methylated piperidine derivatives with a C4-acetic acid moiety. The presence of the tertiary amine and the carboxylic acid group suggests potential interactions with various receptors and transporters in the CNS. This guide will explore these possibilities based on established structure-activity relationships (SAR) of analogous compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known properties of 1-Methyl-4-piperidineacetic acid hydrochloride.
Property
Value
Source
Molecular Formula
C₈H₁₆ClNO₂
ChemSrc
Molecular Weight
193.67 g/mol
ChemSrc
CAS Number
67686-06-0
ChemSrc
Appearance
White to off-white solid (predicted)
-
Solubility
Soluble in water (predicted due to hydrochloride salt)
-
Synthesis of 1-Methyl-4-piperidineacetic acid hydrochloride
While a specific, detailed synthesis for 1-Methyl-4-piperidineacetic acid hydrochloride is not extensively documented, a plausible and efficient synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as 1-Methylpiperidine-4-carboxylic acid hydrochloride. The proposed synthesis involves the reductive amination of a suitable piperidone precursor followed by hydrolysis and salt formation.
Proposed Synthetic Pathway
A logical synthetic approach would start from 4-piperidone, proceeding through a Wittig or Horner-Wadsworth-Emmons reaction to introduce the acetic acid ester moiety, followed by N-methylation and subsequent hydrolysis and salt formation. An alternative, and perhaps more direct route, could involve the alkylation of a 4-piperidineacetate derivative.
Caption: Proposed synthesis of 1-Methyl-4-piperidineacetic acid hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on established chemical transformations for similar structures.
Step 1: Synthesis of Ethyl 2-(piperidin-4-ylidene)acetate
To a solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.
Stir the resulting ylide solution at room temperature for 30 minutes.
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in THF dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.
Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to afford the title compound.
Step 2: Reduction to Ethyl 2-(piperidin-4-yl)acetate
Dissolve the product from Step 1 in ethanol or methanol.
Add a catalytic amount of palladium on carbon (10% Pd/C).
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired product.
Step 3: N-methylation to Ethyl 2-(1-methylpiperidin-4-yl)acetate
To a solution of ethyl 2-(piperidin-4-yl)acetate in formic acid, add aqueous formaldehyde (37%).
Heat the reaction mixture at reflux for several hours until the reaction is complete (Eschweiler-Clarke reaction).
Cool the mixture to room temperature and basify with a strong base (e.g., NaOH) to pH > 10.
Extract the product with an organic solvent such as ethyl acetate.
Dry the combined organic layers, filter, and concentrate to yield the N-methylated ester.
Step 4: Hydrolysis and Salt Formation
Dissolve the ester from Step 3 in a mixture of ethanol and water.
Add an excess of a base like sodium hydroxide and stir at room temperature or with gentle heating until the ester hydrolysis is complete.
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
Remove the solvent under reduced pressure.
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure 1-Methyl-4-piperidineacetic acid hydrochloride.
Predicted Biological Activity Profile
Given the structural features of 1-Methyl-4-piperidineacetic acid hydrochloride, its biological activity is likely to be centered on the central nervous system. The piperidine-4-acetic acid moiety is a known structural motif in compounds that interact with GABA receptors, while the N-methylated piperidine core is present in many muscarinic receptor ligands.
Potential GABAergic Activity
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian brain. The structure of 1-Methyl-4-piperidineacetic acid hydrochloride bears a resemblance to GABA and other GABAergic compounds, suggesting it could act as a GABA receptor agonist or a modulator of GABA transporters (GATs).[3]
GABA Receptor Agonism: The piperidine-4-acetic acid portion of the molecule can be seen as a cyclic analog of GABA. It is plausible that this compound could bind to and activate GABA receptors, particularly the GABAA and GABAB subtypes.[4]
GABA Transporter Inhibition: The reuptake of GABA from the synaptic cleft is mediated by GATs. Inhibition of these transporters increases the synaptic concentration of GABA, leading to enhanced inhibitory neurotransmission. Structurally related N-substituted piperidine derivatives have been shown to be potent GAT inhibitors.[3]
Caption: Hypothesized interactions with the GABAergic system.
Potential Cholinergic Activity
The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a crucial role in learning, memory, and attention. The 1-methylpiperidine moiety is a common feature in ligands for muscarinic acetylcholine receptors (mAChRs).[5]
Muscarinic Receptor Modulation: 1-Methyl-4-piperidineacetic acid hydrochloride could potentially act as an agonist or antagonist at different subtypes of muscarinic receptors (M1-M5).[6] The nature of this interaction would depend on the overall conformation of the molecule and its ability to fit into the orthosteric or allosteric binding sites of the receptors.
Proposed Experimental Workflows for Biological Characterization
To empirically determine the biological activity of 1-Methyl-4-piperidineacetic acid hydrochloride, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
5.1.1. GABAergic Activity Screening
Radioligand Binding Assays: To assess the affinity of the compound for GABAA and GABAB receptors. This can be performed using radiolabeled ligands such as [³H]muscimol for GABAA and [³H]GABA or [³H]CGP54626 for GABAB receptors in brain membrane preparations.
GABA Transporter Uptake Assay: To measure the inhibitory effect on GABA uptake by GATs. This can be done using synaptosomes or cell lines expressing specific GAT subtypes (GAT-1, GAT-2, GAT-3) and measuring the uptake of [³H]GABA in the presence of the test compound.
Electrophysiology: To determine the functional activity at GABAA receptors, patch-clamp recordings can be performed on cultured neurons or Xenopus oocytes expressing recombinant GABAA receptors. The ability of the compound to elicit or modulate GABA-evoked currents would indicate its agonist or modulatory properties.
5.1.2. Cholinergic Activity Screening
Radioligand Binding Assays: To determine the affinity for different muscarinic receptor subtypes (M1-M5) using subtype-selective radioligands (e.g., [³H]pirenzepine for M1, [³H]AF-DX 384 for M2, [³H]4-DAMP for M3) in cell lines expressing individual receptor subtypes.
Functional Assays: To assess the agonist or antagonist activity at muscarinic receptors. This can be achieved by measuring second messenger responses, such as inositol phosphate accumulation (for Gq-coupled M1, M3, M5 receptors) or inhibition of adenylyl cyclase (for Gi-coupled M2, M4 receptors), in response to the compound.
Caption: A workflow for the biological characterization of the compound.
In Vivo Assays
Should in vitro studies reveal significant activity, subsequent in vivo experiments in animal models would be warranted to assess the compound's physiological effects. The choice of model would depend on the in vitro profile. For example, if the compound shows potent GAT inhibitory activity, it could be tested in rodent models of epilepsy or anxiety. If it displays selective muscarinic receptor agonism, its effects on cognition could be evaluated in models of learning and memory.
Safety and Toxicology
Preliminary safety information for 1-Methyl-4-piperidineacetic acid hydrochloride is available from material safety data sheets. It is classified as an irritant, and appropriate personal protective equipment should be used when handling this compound. Further toxicological studies, including cytotoxicity assays in various cell lines, are necessary to establish a comprehensive safety profile.[7]
Conclusion and Future Directions
1-Methyl-4-piperidineacetic acid hydrochloride is a compound with a structural framework that suggests a high potential for biological activity within the central nervous system. Based on the analysis of structurally related piperidine derivatives, it is hypothesized that this molecule may act as a modulator of GABAergic and/or cholinergic neurotransmission.
This technical guide provides a foundational platform for initiating research into the pharmacological properties of 1-Methyl-4-piperidineacetic acid hydrochloride. The proposed synthetic route and experimental workflows offer a clear path for its synthesis and biological characterization. Future research should focus on the empirical validation of the predicted activities through rigorous in vitro and in vivo studies. The insights gained from such investigations will not only elucidate the specific biological role of this compound but also contribute to the broader understanding of the structure-activity relationships of piperidine derivatives in drug discovery.
References
Douchol, C., et al. (1992). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 105(2), 455–463. [Link]
Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. Molecular Pharmacology, 68(6), 1838–1848. [Link]
Dube, P. N. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). A mild and inexpensive method for the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones. The Journal of Organic Chemistry, 66(6), 2181–2182. [Link]
Gate, R. (2018). Synthetic Studies Towards N-Substituted 3-Vinyl-4-piperidineacetic Acid Derivatives. ResearchGate. [Link]
D'Oca, M. G. M., et al. (2006). Recent advances in the synthesis of piperidones and piperidines. Organic & Biomolecular Chemistry, 4(1), 19-31. [Link]
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
Iwatsuki, K., et al. (1991). Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies. Journal of Pharmacobio-Dynamics, 14(11), 636-642. [Link]
Krogsgaard-Larsen, P., & Johnston, G. A. (1978). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 30(6), 1377-1382. [Link]
Bampali, K., et al. (2018). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. British Journal of Pharmacology, 175(13), 2631–2645. [Link]
Laschat, S., & Kunz, H. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
ResearchGate. (2015). Piperidine and acetic acid as catalysts for Knoevenagel condensation. ResearchGate. [Link]
Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). Guide to Pharmacology. [Link]
Li, J., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Frontiers in Chemistry, 8, 457. [Link]
Szafraniec-Szczęsny, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6528. [Link]
Al-Ostath, R. A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports, 13(1), 10815. [Link]
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
Stoyanov, S., & Zhiponova, M. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Structural Informatics, Physicochemical Profiling, and Synthetic Methodology[1][2][3]
Executive Summary
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride (CAS: 67686-06-0) represents a critical pharmacophore in medicinal chemistry, serving as a piperidine-based scaffold for analgesics, antihistamines, and neuroactive ligands.[1][2][3][4] This guide provides a definitive technical analysis of its chemical structure, specifically decoding its SMILES notation for computational applications, while establishing a validated synthetic protocol for laboratory replication.
Part 1: Structural Informatics & SMILES Architecture[1][2][3]
The Simplified Molecular Input Line Entry System (SMILES) for this compound is not merely a string of characters but a linear topological map of the molecule's connectivity.[1][2][3] For computational drug discovery (QSAR, Docking), understanding the specific syntax of the salt form is crucial to avoid "charge mismatch" errors during ligand preparation.[1][2][3]
Canonical SMILES: CN1CCC(CC1)CC(=O)O.Cl
1.1 SMILES Syntax Decomposition
The following diagram illustrates the parsing logic of the SMILES string, mapping the linear ASCII characters to their specific chemical substructures.
Figure 1: Hierarchical decomposition of the SMILES string into functional chemical modules.[1][2][3]
Part 2: Physicochemical Profiling[2][3]
For researchers incorporating this moiety into Lipinski-compliant libraries, the following physicochemical data is consolidated from experimental and predicted consensus models.
2 from Carboxylate oxygens, 1 from Nitrogen.[1][2][3]
Critical Insight for Docking: When preparing this ligand for molecular docking (e.g., Glide, AutoDock), ensure the piperidine nitrogen is protonated (
) to mimic the physiological state (pH 7.4), as the neutral amine form is energetically unfavorable in aqueous biological environments.[1][2][3]
Part 3: Synthetic Pathways & Quality Control
The synthesis of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride typically proceeds via the hydrolysis of its ester precursor.[1][2][3] This method is preferred over direct alkylation of piperidine-4-acetic acid due to the cleaner impurity profile of the ester intermediate.[1][2][3]
3.1 Reaction Scheme Visualization
Figure 2: Acid-catalyzed hydrolysis pathway converting the ester precursor to the carboxylic acid salt.[1][2][3]
3.2 Validated Experimental Protocol
Note: This protocol assumes a starting scale of 10 mmol of the ester precursor.
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Methyl (1-methylpiperidin-4-yl)acetate in 15 mL of 6N Hydrochloric Acid (HCl).
Reflux: Attach a reflux condenser and heat the mixture to 100°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (System: MeOH/DCM 1:9) or LC-MS.[1][2][3] The ester spot should disappear.[1][2][3]
Concentration: Once conversion is complete, remove the solvent (water/HCl/methanol) under reduced pressure using a rotary evaporator at 60°C. A viscous, off-white oil or solid residue will remain.[1][2][3]
Azeotropic Drying: To ensure removal of excess water, add 10 mL of Toluene or Ethanol and re-evaporate.[1][2][3] Repeat twice. This step is critical for crystallization.[1][2][3]
Crystallization: Triturate the residue with cold Acetone or Diethyl Ether. The crude oil should solidify into a white precipitate.[1][2][3]
Filtration: Filter the solid under vacuum, wash with cold ether, and dry in a vacuum oven at 40°C overnight.
Yield Check: Expected yield is 85–95%. The product should be a white, crystalline solid.[1][2][3]
Quality Control Checkpoint:
1H NMR (D2O): Look for the disappearance of the methyl ester singlet (~3.6 ppm) and the retention of the N-methyl singlet (~2.8 ppm).[1][2][3]
Chloride Titration: Verify the stoichiometry of the salt (1:1 HCl) using silver nitrate titration if precise formulation is required.
Part 4: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12428149, 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. Retrieved from [Link]
Oakwood Chemical. (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride Product Data (CAS 67686-06-0). Retrieved from [Link]
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride safety and hazards.
Safety, Handling, and Experimental Integration [1][2] Executive Summary (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride (CAS: 67686-06-0) is a critical bifunctional building block in medicinal chemistry, widely utili...
Author: BenchChem Technical Support Team. Date: February 2026
Safety, Handling, and Experimental Integration [1][2]
Executive Summary
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride (CAS: 67686-06-0) is a critical bifunctional building block in medicinal chemistry, widely utilized for synthesizing G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1][2] While not classified as acutely toxic (Category 1 or 2), its physicochemical properties—specifically its hygroscopic nature and potential for severe ocular irritation—demand rigorous handling protocols.[1][2] This guide synthesizes chemical safety data with practical laboratory workflows to ensure data integrity and researcher safety.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Understanding the molecular behavior of this compound is the first step in risk mitigation.[2] As a piperidine derivative stabilized as a hydrochloride salt, it exhibits distinct solubility and stability profiles compared to its free base.[2]
Poor solubility in non-polar solvents (Hexane, DCM)
Acidity (pKa)
~4.5 (COOH), ~10.5 (Piperidine N)
Exists as a zwitterion in neutral pH; supplied as cationic salt
Molecular Hazard Visualization
The following diagram illustrates the functional groups responsible for the compound's reactivity and hazard profile.
Figure 1: Functional group analysis highlighting the source of hygroscopicity (HCl) and tissue irritation (Piperidine/COOH).[2]
Part 2: Hazard Identification & Toxicology (GHS)[1][2]
Based on harmonized classification and supplier Safety Data Sheets (SDS), this compound is classified as an Irritant .[1][2] However, "Irritant" is often underestimated in research settings.[2] For amine salts, the dust is particularly aggressive toward mucous membranes.[2]
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2]
Expert Insight: The "Dust" Factor
Unlike liquid reagents, the primary vector for injury with this compound is airborne dust generated during weighing.[2] The hydrochloride salt, upon contact with the moisture in the eye or respiratory tract, hydrolyzes to release hydrochloric acid locally, causing immediate and severe irritation that exceeds standard "dust" effects.[1][2]
Part 3: Safe Handling & Storage Protocols
The "Dry-Chain" Storage Protocol
Because the HCl salt is hygroscopic, improper storage leads to deliquescence (turning into a liquid/paste).[1][2] This ruins the reagent for precise molar calculations.[2]
Primary Container: Amber glass vial with a Teflon-lined cap.
Secondary Containment: Sealed desiccator containing active desiccant (e.g., Drierite or Silica Gel with indicator).[1][2]
Temperature: Store at 2–8°C (Refrigerated).
Critical Step: Allow the vial to warm to room temperature before opening to prevent condensation from forming inside the bottle.[2]
Experimental Protocol: Inert Atmosphere Weighing
Objective: To weigh (1-Methyl-piperidin-4-yl)-acetic acid HCl without moisture contamination or dust exposure.[1][2]
Prerequisites:
Analytical balance (0.1 mg precision).
Anti-static gun (optional but recommended for powders).[1][2]
Preparation: Don PPE (Nitrile gloves, lab coat, safety goggles).[1][2] If a fume hood is unavailable, use a N95 particulate respirator.[2]
Equilibration: Remove the reagent from the refrigerator 30 minutes prior to use. Wipe the exterior to remove condensation.[2]
Transfer:
Method A (Glove Box): Ideal for large scale or long-term storage.[1][2]
Method B (Funnel Technique): In a fume hood, use a wide-mouth anti-static weighing boat.[1][2] Avoid using spatulas that generate static, which causes the powder to "jump" and aerosolize.[2]
Resealing: Immediately purge the headspace of the source bottle with Nitrogen/Argon before recapping.[2] Parafilm the cap for long-term storage.[1][2]
Part 4: Emergency Response & Waste Management[1][2]
This section outlines self-validating response mechanisms. The "self-validating" aspect means the response includes a check to ensure the hazard is neutralized.[1][2][5]
Emergency Response Decision Tree
Figure 2: Logic flow for immediate incident response. Note the pH check for eye exposure validation.
Waste Disposal[1][2][3][5][8]
Classification: Non-hazardous organic waste (unless mixed with P-listed solvents).[1][2]
Neutralization: If disposing of pure solid, dissolve in water and neutralize with dilute Sodium Bicarbonate (
) before adding to the aqueous waste stream, checking that pH is between 6–9.[1][2]
Part 5: Synthetic Utility & Reaction Safety[1][2]
Common Application: Amide Coupling
This compound is frequently used to attach the piperidine motif to a core scaffold via amide bond formation.[2]
Reaction Risks:
Acid Chloride Formation: If converting to the acid chloride using Thionyl Chloride (
), expect vigorous release of and gas.[2] This converts the stable salt into a highly corrosive intermediate.[2]
Base Quench: The HCl salt requires an extra equivalent of base (e.g., DIPEA or TEA) to neutralize the hydrochloride before the coupling can proceed.[2] Failure to account for this results in stalled reactions (stoichiometry mismatch).[1][2]
Self-Validating Reaction Setup:
Check: When adding the base (DIPEA), observe the dissolution of the suspension. The reaction mixture should turn clear as the free base is liberated and becomes soluble in organic solvents (DCM/DMF).[2] If the solution remains cloudy/heterogeneous, insufficient base may be present.[2]
References
PubChem. (n.d.).[1][2] 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride (Compound).[1][2] National Library of Medicine.[2] Retrieved January 30, 2026, from [Link][1][2]
European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 2-(1-methylpiperidin-4-yl)acetic acid hydrochloride.[1][2] Retrieved January 30, 2026, from [Link][1][2]
Sigma-Aldrich. (2023).[1][2][3] Safety Data Sheet: 1-Methylpiperidine-4-acetic acid hydrochloride. Merck KGaA.[2][6] (Note: General reference for SDS data; specific version dates vary by region).
Application Note: High-Performance Liquid Chromatography Analysis of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Abstract & Scope This application note details the analytical protocol for (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride (MPAA-HCl), a critical piperidine intermediate often used in the synthesis of antihistamines...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the analytical protocol for (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride (MPAA-HCl), a critical piperidine intermediate often used in the synthesis of antihistamines and muscarinic antagonists.
The Analytical Challenge:
MPAA-HCl presents three distinct chromatographic challenges:
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering it invisible to standard UV detection (254 nm).
Zwitterionic Character: Containing both a basic tertiary amine (
) and an acidic carboxyl group (), its retention is highly sensitive to pH.
Peak Tailing: The basic nitrogen moiety interacts strongly with residual silanols on silica-based columns, leading to severe peak asymmetry.
This guide provides two validated workflows: Method A (Low-UV) for standard QC labs and Method B (CAD/ELSD) for high-sensitivity R&D environments.
Physicochemical Context & Method Strategy
Understanding the molecule is the first step to robust method development.
Property
Value
Chromatographic Implication
Molecular Formula
Low molecular weight; elutes early on C18.
Chromophore
None (Saturated Ring)
Critical: Must use UV < 215 nm or Universal Detection (CAD/RI).
Amine
~9.8 (Piperidine N)
Positively charged at neutral/acidic pH. Causes silanol tailing.
Acid
~4.5 (Acetic acid tail)
Ionized () at neutral pH; Neutral () at acidic pH.
The "Silanol Suppression" Strategy
To achieve a sharp peak, we must operate at pH 2.5 – 3.0 .
Why? At this pH, the carboxylic acid is protonated (neutral), increasing hydrophobicity and retention on C18. The silanol groups on the silica support are also protonated (
), preventing the ion-exchange interaction with the positively charged piperidine nitrogen that causes tailing.
Method Development Decision Matrix
The following decision tree illustrates the logic used to select the appropriate detection and column technology for MPAA-HCl.
Figure 1: Decision matrix for selecting the detection method and buffer system based on laboratory capabilities.
Experimental Protocols
Method A: Low-Wavelength UV (Standard QC)
Best for: Routine purity analysis where CAD is unavailable.
Caveat: You must use high-purity "HPLC Grade" reagents. Common salts (Acetate/Citrate) absorb light at 210 nm and will cause a noisy baseline. Phosphate is mandatory for its optical transparency.
Parameter
Condition
Column
C18 Base-Deactivated (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 250 x 4.6 mm, 5 µm
Mobile Phase A
20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Detection
UV @ 210 nm (Reference: 360 nm / 100 nm bandwidth if DAD available)
Column Temp
30°C
Injection Vol
20 µL
Diluent
Mobile Phase A : Acetonitrile (90:10)
Gradient Program:
0-2 min: 5% B (Isocratic hold to elute salts)
2-12 min: 5% → 60% B (Linear Gradient)
12-15 min: 60% B (Wash)
15.1 min: 5% B (Re-equilibration)
Method B: Charged Aerosol Detection (CAD) / ELSD
Best for: Impurity profiling, trace analysis, and R&D.
Since CAD/ELSD evaporates the mobile phase, non-volatile phosphate buffers are forbidden. We use volatile acidic modifiers.
Parameter
Condition
Column
C18 Polar Embedded (e.g., Waters Atlantis T3), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Detection
CAD (Nebulizer: 35°C) or ELSD (Drift Tube: 50°C)
Flow Rate
0.8 mL/min
Scientific Rationale: TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated piperidine nitrogen, increasing retention and improving peak shape significantly compared to formic acid alone [1].
System Suitability & Sample Preparation[1]
Sample Preparation Workflow
Stock Solution: Weigh 25 mg MPAA-HCl into a 25 mL volumetric flask. Dissolve in Mobile Phase A . (Concentration: 1.0 mg/mL).
Working Standard: Dilute Stock 1:10 with Diluent (Final: 0.1 mg/mL).
Filtration: Filter through a 0.22 µm PVDF or PTFE filter. Avoid Nylon filters as they can bind acidic moieties.
System Suitability Criteria (Acceptance Limits)
Before running samples, inject the Working Standard 5 times.
Parameter
Acceptance Criteria
Troubleshooting Failure
Precision (%RSD)
NMT 2.0% (Area)
Check injector seal; ensure analyte solubility.
Tailing Factor ()
NMT 1.5
Critical: If tailing > 1.5, replace column or add 0.1% Triethylamine (TEA) to Method A buffer.
Theoretical Plates ()
> 5000
Column aging or dead volume in connections.
Resolution ()
> 2.0 (vs nearest impurity)
Adjust gradient slope.
Workflow Diagram
Figure 2: Sample preparation and critical control point (Tailing Check).
Troubleshooting Guide
Issue 1: Baseline Drift at 210 nm
Cause: Absorption of organic modifier (Acetonitrile/Methanol) at low wavelengths.
Solution: Use "Far UV" grade Acetonitrile. Ensure the reference wavelength in the DAD is set correctly (e.g., 360 nm) to subtract drift. Do not use Methanol, as it cuts off at 205-210 nm and will cause massive baseline rise.
Issue 2: Peak Splitting
Cause: pH of the sample diluent is vastly different from the mobile phase.
Solution: Always dissolve the sample in the starting Mobile Phase A. If the sample is dissolved in 100% organic solvent, the "solvent effect" will distort the peak of this early-eluting polar compound.
Issue 3: Retention Time Shift
Cause: Piperidine derivatives are sensitive to temperature and pH.
Solution: Use a column oven (30°C) rather than ambient temperature. Ensure the buffer pH is measured after adding the salt/acid, not before.
References
BenchChem. (2025).[1][2] High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid. Retrieved from 1
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12428149, 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. Retrieved from [3]
Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science. Retrieved from 4[5][6]
University of Regina. (2022). pKa Values of Some Piperazines and Piperidines. Retrieved from 7
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-NMR-2025-04
Executive Summary
This application note details the comprehensive nuclear magnetic resonance (NMR) characterization of 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride (CAS: 67686-06-0). This molecule represents a critical pharmacophore in medicinal chemistry, combining a basic piperidine ring with an acidic side chain.
The hydrochloride salt form introduces specific analytical challenges, including pH-dependent chemical shifts, conformational locking of the piperidine ring, and the observation of exchangeable protons. This guide provides a robust protocol for distinguishing the salt from the free base, assigning stereochemical configuration, and validating sample purity.
Chemical Context & Challenges
The analyte consists of a piperidine ring substituted at the nitrogen (N-1) with a methyl group and at position C-4 with an acetic acid moiety.[1]
Structural Criticality
Amphoteric Nature: The molecule contains both a carboxylic acid (acidic) and a tertiary amine (basic). In the HCl salt form, the nitrogen is protonated (
), rendering the molecule a cationic species paired with a chloride anion.
Conformational Isomerism: The piperidine ring exists in a chair conformation.[2] Protonation at the nitrogen atom slows the rate of ring inversion (chair-chair interconversion) and nitrogen inversion, often resolving distinct axial and equatorial proton signals that are averaged in the free base.
The "Solvent Paradox"
Selecting the correct deuterated solvent is the single most important decision in this protocol:
: Excellent solubility for HCl salts but causes rapid Hydrogen-Deuterium (H/D) exchange. The diagnostic ammonium () and carboxylic acid () protons will disappear (become and ), masking the primary evidence of salt formation.
: The preferred solvent for structural validation. It slows H/D exchange, allowing the observation of the broad and signals, and provides distinct chemical shift dispersion for the piperidine ring protons.
The spectrum of the hydrochloride salt differs significantly from the free base. The protonation of the nitrogen deshields the adjacent protons (N-Methyl and H-2/H-6).
Signal
Approx. Shift (, ppm)
Multiplicity
Integral
Assignment
Mechanistic Insight
COOH
12.0 - 12.5
Broad Singlet
1H
Carboxylic Acid
Highly deshielded; broad due to H-bonding.
NH+
9.5 - 10.5
Broad Singlet
1H
Ammonium
Diagnostic for HCl salt. Absent in free base.
H-2, H-6
3.3 - 3.5
Multiplet (br)
2H (eq)
Ring ( to N)
Deshielded by adjacent positive charge ().
H-2', H-6'
2.8 - 3.0
Multiplet (br)
2H (ax)
Ring ( to N)
Distinct axial/equatorial splitting due to ring lock.
N-CH3
2.70 - 2.80
Singlet/Doublet
3H
N-Methyl
Shifted downfield from ~2.2 ppm (free base) to ~2.7 ppm (salt).
CH2-CO
2.15 - 2.25
Doublet ( Hz)
2H
Side chain -methylene
Couples to H-4.
H-4
1.8 - 2.0
Multiplet
1H
Ring Methine
Bridgehead for side chain.
H-3, H-5
1.4 - 1.8
Multiplet
4H
Ring ( to N)
Complex overlapping multiplets.
Key Diagnostic: The "Salt Shift."
In the free base, the N-Methyl singlet typically appears at 2.15 – 2.25 ppm . In the hydrochloride salt, this signal shifts to 2.70 – 2.80 ppm . This +0.5 ppm shift is the primary indicator of successful salt formation if the exchangeable NH+ proton is too broad to observe.
To unambiguously assign the axial vs. equatorial protons and confirm the regiochemistry, 2D experiments are required.
COSY (Correlation Spectroscopy)
Establishes the spin system of the piperidine ring.
H-4 will show cross-peaks to the side chain CH2 and the ring H-3/H-5 protons.
H-2/H-6 will couple to H-3/H-5 .
NOESY (Nuclear Overhauser Effect)
Crucial for stereochemistry.
N-Methyl Configuration: In the protonated salt, the N-Methyl group typically adopts the equatorial position to minimize 1,3-diaxial interactions, although the protonation locks the specific invertomer.
NOE Correlations: Expect a strong NOE between the N-Methyl protons and the axial H-2/H-6 protons if the methyl is equatorial.
Residual Solvent: Check for Ethanol (1.06 t, 3.44 q) or Diethyl Ether (1.09 t, 3.38 q) often used in salt crystallization.
Free Base Contamination: Look for a "shadow" N-methyl singlet ~2.2 ppm. If present, the salt formation is incomplete.
Water: In
, water appears ~3.33 ppm. If the water peak is extremely broad, it indicates rapid proton exchange with the acidic/ammonium protons.
"The Missing Proton" Phenomenon
Issue: The integration of the aromatic/amide region is lower than expected, or the COOH proton is invisible.
Cause: Presence of trace water or use of
/.
Solution:
Dry the sample under high vacuum for 24h.
Use a fresh ampoule of
(100% isotopic purity).
Run the spectrum at lower temperature (e.g., 280 K) to slow the exchange rate.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (Standard text for general chemical shift theory).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] [Link]
Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.[2][7] Journal of the American Chemical Society, 102(11), 3698–3707. [Link]
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-Methyl-4-piperidineacetic acid hydrochloride as a pharmaceutical intermediate.
Content Type: Detailed Application Note and Protocol.
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Strategic Utilization of a Privileged Piperidine Linker in Drug Discovery
Executive Summary & Chemical Identity
1-Methyl-4-piperidineacetic acid hydrochloride (CAS: 67686-06-0) represents a critical "chain-extended" homolog of the more common isonipecotic acid derivatives. In medicinal chemistry, this intermediate serves a specific function: it provides a flexible ethylene linker between the pharmacophoric
-methylpiperidine headgroup (a classic privileged structure for GPCR and ion channel binding) and the target scaffold.
Unlike its ketone precursor (1-methyl-4-piperidone) or its lower homolog (1-methyl-4-piperidinecarboxylic acid), this acetic acid derivative allows for precise spatial positioning of the basic nitrogen, often critical for avoiding steric clashes in deep binding pockets (e.g., histamine H1/H4, muscarinic receptors, and recent TLR7/8 antagonists).
Physicochemical Profile
Property
Specification
Notes
CAS Number
67686-06-0
Specific to the HCl salt form.
Formula
MW: 193.67 g/mol
Appearance
White to off-white crystalline solid
Highly hygroscopic; store under desiccant.
Solubility
Water (>100 mg/mL), Methanol
Poor solubility in non-polar organics (DCM, Hexane).
pKa (calc)
~2.1 (COOH), ~10.4 (Piperidine N)
Exists as a zwitterion in neutral pH; HCl salt ensures protonation of amine.
Handling
Irritant
Wear standard PPE. Avoid dust inhalation.
Synthetic Utility & Retrosynthetic Logic
The value of this intermediate lies in its ability to introduce the
-methyl-4-piperidyl motif via robust amide or ester linkages while maintaining a specific distance from the core scaffold.
Decision Matrix: When to Use This Linker?
Use 1-Methyl-4-piperidone: If you need a direct attachment via reductive amination or spiro-cycle formation.
Use 1-Methyl-4-piperidinecarboxylic acid: If the basic nitrogen must be rigid and close to the carbonyl (1-carbon spacing).
Use 1-Methyl-4-piperidineacetic acid: If you require rotational freedom and a 2-carbon spacer to optimize ligand-receptor interaction (e.g., reaching an aspartate residue in a GPCR transmembrane domain).
Visualizing the Synthetic Pathway
The following diagram illustrates the standard preparation of this intermediate from the commercially available piperidone, followed by its downstream application in drug synthesis.
Caption: Figure 1. Synthetic lineage of 1-Methyl-4-piperidineacetic acid HCl via HWE homologation.
Detailed Experimental Protocols
Protocol A: Synthesis of the Intermediate (In-House Preparation)
Rationale: Commercial supplies can be expensive or variable in salt stoichiometry. This protocol ensures a high-purity batch starting from the inexpensive piperidone.
Because the molecule lacks a strong chromophore (no aromatic rings), UV detection at 254 nm is ineffective.
Detector: CAD (Charged Aerosol Detector) or ELSD is recommended. Alternatively, use UV at 210 nm (end absorption).
Column: C18 Amide or HILIC column (to retain the polar amine).
Mobile Phase:
A: Water + 0.1% TFA
B: Acetonitrile + 0.1% TFA
Gradient: 0% B to 50% B over 10 min. (Compound is very polar and elutes early on standard C18).
Common Issues & Solutions
Issue
Probable Cause
Corrective Action
Low Yield in Coupling
Poor solubility of the zwitterion.
Switch solvent to DMF or NMP.[3] Ensure at least 3 eq of base (DIPEA) are used to fully unlock the salt.
Product stuck on Silica
Strong interaction of piperidine with acidic silica.
Pre-treat silica with 1% Triethylamine or use amine-functionalized silica cartridges.
Hygroscopicity
HCl salt absorbs water rapidly.
Weigh quickly in a dry box. Store in a desiccator. If wet, dry under high vacuum at 50°C with .
References
Preparation of Piperidineacetic Acid Derivatives
Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Piperidine-Based GPCR Ligands."
Context: Describes the HWE homologation route
(Generic landing page for verification)
Pharmaceutical Applications (TLR7/8 Antagonists)
Source: P
Context: Cites 1-methyl-4-piperidineacetic acid as a building block for novel TLR antagonists.
Physical Properties & Safety
Source: PubChem Compound Summary for rel
(Note: Specific literature for this exact CAS is often embedded in broad patents. The protocols above are derived from standard methodologies for this chemical class.)
Application Notes & Protocols: In Vivo Preclinical Evaluation of 1-Methyl-4-piperidineacetic acid hydrochloride
Subject: A detailed guide for the in vivo investigation of 1-Methyl-4-piperidineacetic acid hydrochloride, a putative GPR52 agonist, in rodent models relevant to psychiatric disorders. Audience: This document is intended...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: A detailed guide for the in vivo investigation of 1-Methyl-4-piperidineacetic acid hydrochloride, a putative GPR52 agonist, in rodent models relevant to psychiatric disorders.
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical neuroscience and pharmacology.
Introduction: The Therapeutic Promise of GPR52 in Psychiatry
Schizophrenia remains a profoundly challenging psychiatric disorder, characterized by a constellation of positive, negative, and cognitive symptoms.[1] While current antipsychotics primarily target the dopamine D2 receptor, they offer limited efficacy against cognitive and negative symptoms and are often associated with significant side effects. This has spurred a search for novel therapeutic targets that can offer a broader spectrum of efficacy. The G protein-coupled receptor 52 (GPR52) has emerged as a highly promising target.[2][3]
GPR52 is an orphan receptor predominantly expressed in the brain, specifically within the striatum and prefrontal cortex.[4] Its unique co-localization with dopamine receptors—primarily D2 receptors in the striatum and D1 receptors in the cortex—positions it as a critical modulator of dopamine signaling.[4] Agonism of the Gs-coupled GPR52 receptor is hypothesized to functionally inhibit D2-mediated signaling while potentiating D1-mediated signaling. This dual action could theoretically suppress psychosis (positive symptoms) and enhance cognitive function, making GPR52 agonists a compelling therapeutic strategy for schizophrenia.[4][5]
This guide provides a comprehensive framework for the initial in vivo characterization of 1-Methyl-4-piperidineacetic acid hydrochloride, a novel compound with structural motifs common to CNS-active agents, as a putative GPR52 agonist. We will detail the scientific rationale, validated animal models, and step-by-step protocols to assess its antipsychotic-like and pro-cognitive potential.
Part 1: Scientific Rationale & Proposed Mechanism of Action
The therapeutic hypothesis for GPR52 agonists in schizophrenia is grounded in their ability to modulate key neural circuits implicated in the disorder. GPR52 is Gs-coupled, meaning its activation leads to an increase in intracellular cyclic AMP (cAMP).[4][6]
In the Striatum: GPR52 is co-expressed with dopamine D2 receptors on medium spiny neurons. The D2 receptor is Gi-coupled, and its activation decreases cAMP. By activating GPR52, an agonist would increase cAMP, thereby functionally opposing the downstream signaling of the D2 receptor. This is predicted to dampen striatal hyperactivity associated with the positive symptoms of schizophrenia.[4]
In the Prefrontal Cortex: GPR52 is co-expressed with dopamine D1 receptors. The D1 receptor is also Gs-coupled. Therefore, a GPR52 agonist is expected to work synergistically with dopamine at the D1 receptor, enhancing cAMP levels and strengthening cortical signaling.[4] This potentiation is hypothesized to alleviate the cognitive deficits and negative symptoms associated with cortical hypofunction in schizophrenia.[4]
The following signaling pathway diagram illustrates this proposed dual mechanism of action.
Caption: Proposed dual mechanism of GPR52 agonism in striatal and cortical neurons.
Part 2: Preclinical In Vivo Models & Experimental Design
To validate the therapeutic hypothesis, a phased in vivo testing strategy is essential. For initial screening, pharmacological models are highly efficient as they mimic specific aspects of schizophrenia pathophysiology and have good predictive validity for therapeutic response.[7][8]
Amphetamine-Induced Hyperlocomotion (AIH) Model: This model assesses antipsychotic-like potential. Psychostimulants like amphetamine increase dopamine release in the striatum, causing hyperlocomotion in rodents.[8] This is considered to have face validity for the positive symptoms of schizophrenia.[1][7] A novel compound that attenuates this hyperlocomotion may have antipsychotic properties.[2][6]
NMDA Receptor Antagonist Model: Non-competitive NMDA receptor antagonists like MK-801 (dizocilpine) or ketamine induce a range of behaviors in rodents that resemble the positive, negative, and cognitive symptoms of schizophrenia.[9] Specifically, these agents reliably produce deficits in working memory and executive function, which can be assessed using tasks like the T-maze spontaneous alternation.[4] Reversal of these deficits is a strong indicator of pro-cognitive efficacy.
Part 3: Detailed Experimental Protocols
The following protocols provide a self-validating system, incorporating necessary controls to ensure data integrity and trustworthiness.
Protocol 1: Evaluation of Antipsychotic-like Activity in the Amphetamine-Induced Hyperlocomotion (AIH) Model
Objective: To determine if 1-Methyl-4-piperidineacetic acid hydrochloride can reduce hyperlocomotion induced by d-amphetamine in mice.
Materials:
Animals: Male C57BL/6 mice (8-10 weeks old).
Test Compound: 1-Methyl-4-piperidineacetic acid hydrochloride.
Vehicle: Sterile saline (0.9% NaCl) or other appropriate vehicle based on solubility.
Psychostimulant: d-amphetamine sulfate.
Positive Control: A clinically used antipsychotic (e.g., Haloperidol or Risperidone).
Apparatus: Open field arenas equipped with automated photobeam tracking systems.
Experimental Workflow Diagram:
Caption: Experimental workflow for the Amphetamine-Induced Hyperlocomotion (AIH) model.
Step-by-Step Methodology:
Animal Preparation: Acclimate mice to the housing facility for at least 7 days. Handle mice daily for 3-4 days prior to the experiment to reduce stress.
Habituation: On the test day, place each mouse individually into the center of an open field arena. Allow them to explore freely for 30 minutes. This establishes a baseline activity level and allows the animal to habituate to the novel environment.
Pre-treatment Administration: After the habituation period, remove the mice from the arena and administer the assigned pre-treatment via the appropriate route (e.g., intraperitoneal, i.p., or oral gavage, p.o.):
Group 1: Vehicle
Group 2: 1-Methyl-4-piperidineacetic acid hydrochloride (e.g., 3, 10, 30 mg/kg)
Group 3: Positive Control (e.g., Haloperidol 0.5 mg/kg, i.p.)
Return to Home Cage: Place the animals back into their home cages for the pre-treatment absorption period (typically 30-60 minutes, depending on the route of administration).
Pharmacological Challenge: Administer d-amphetamine (e.g., 2-3 mg/kg, i.p.) or saline to the appropriate groups.
The Vehicle group receives a saline challenge.
All other groups receive the d-amphetamine challenge.
Data Collection: Immediately after the challenge injection, place the mice back into the open field arenas and record locomotor activity (e.g., total distance traveled, ambulatory counts) for 60-90 minutes.
Data Analysis: Quantify the total distance traveled for each animal. Analyze the data using a one-way or two-way ANOVA followed by appropriate post-hoc tests to compare treatment groups.
Protocol 2: Assessment of Pro-Cognitive Effects in the MK-801-Induced T-Maze Spontaneous Alternation Task
Objective: To assess if 1-Methyl-4-piperidineacetic acid hydrochloride can reverse the working memory deficit induced by the NMDA antagonist MK-801.
Materials:
Animals: Male C57BL/6 mice or Wistar rats.
Test Compound: 1-Methyl-4-piperidineacetic acid hydrochloride.
Vehicle: Sterile saline (0.9% NaCl) or appropriate vehicle.
Cognitive Impairment Agent: MK-801 (dizocilpine).
Apparatus: A T-shaped maze with a starting arm and two goal arms.
Step-by-Step Methodology:
Animal Preparation & Handling: Acclimate and handle animals as described in Protocol 1.
Drug Administration: Administer drugs in the following order:
t=-60 min: Administer Vehicle or 1-Methyl-4-piperidineacetic acid hydrochloride (e.g., 3, 10, 30 mg/kg, i.p. or p.o.).
t=-30 min: Administer Vehicle (saline) or MK-801 (e.g., 0.1-0.2 mg/kg, i.p.).
T-Maze Testing (t=0 min):
Place a mouse at the base of the start arm of the T-maze and allow it to move freely.
When the mouse enters one of the goal arms with all four paws, record the choice (e.g., "Left").
Return the mouse to the start arm and allow it to make its next choice. The trial is repeated for a set number of trials (e.g., 10-14 trials).
A "spontaneous alternation" is defined as entering the arm opposite to the one chosen in the previous trial (e.g., a sequence of Left, Right, Left would count as two alternations).
Data Collection: Record the sequence of arm choices for each animal.
Data Analysis: Calculate the percentage of alternation for each animal using the formula:
% Alternation = [Number of Alternations / (Total Number of Arm Entries - 2)] * 100
Analyze the data using ANOVA followed by post-hoc tests. A significant increase in alternation in the compound-treated group compared to the MK-801-only group indicates a pro-cognitive effect.[4]
Part 4: Data Interpretation & Quantitative Summary
The results from these studies will provide the first in vivo proof-of-concept for 1-Methyl-4-piperidineacetic acid hydrochloride. The data can be summarized for clear interpretation.
Table 1: Summary of Experimental Parameters and Expected Outcomes
Parameter
Amphetamine-Induced Hyperlocomotion (AIH)
MK-801-Induced Deficit (T-Maze)
Animal Model
Male C57BL/6 Mice
Male C57BL/6 Mice or Wistar Rats
Core Indication
Positive Symptoms (Psychosis)
Cognitive Symptoms (Working Memory)
Challenge Agent
d-Amphetamine (2-3 mg/kg, i.p.)
MK-801 (0.1-0.2 mg/kg, i.p.)
Primary Endpoint
Total Distance Traveled (cm)
Percent Spontaneous Alternation (%)
Vehicle + Saline
Normal baseline locomotion
~70-80% alternation
Vehicle + Challenge
Significant hyperlocomotion
Significant reduction to ~50% (chance)
Expected Outcome with Active Compound
Dose-dependent reduction of hyperlocomotion
Dose-dependent reversal of deficit (return towards baseline %)
Conclusion
The protocols outlined in this guide provide a robust and validated pathway for the initial in vivo characterization of 1-Methyl-4-piperidineacetic acid hydrochloride as a potential therapeutic for schizophrenia. By systematically evaluating its effects in models of psychosis and cognitive impairment, researchers can generate the critical data needed to establish proof-of-concept and justify further development. Positive results from these studies would provide strong evidence that this compound engages the GPR52 target in a therapeutically meaningful way, paving the path for more advanced preclinical investigation.
References
Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update. PubMed Central. Available at: [Link]
ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. Available at: [Link]
Animal model of schizophrenia. Wikipedia. Available at: [Link]
Animal models of schizophrenia. Maze Engineers. Available at: [Link]
Advantages and Limitations of Animal Schizophrenia Models. MDPI. Available at: [Link]
Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. PubMed. Available at: [Link]
PM537. GPR52 agonists show pro-cognitive properties. PMC - NIH. Available at: [Link]
Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Targeting GPR52 for potential agonists for schizophrenia therapy: A computational drug discovery study. PubMed. Available at: [Link]
The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. PMC. Available at: [Link]
Application Note: Derivatization Strategies for the Quantitation of (1-Methyl-piperidin-4-yl)-acetic acid HCl
This Application Note is written from the perspective of a Senior Application Scientist. It provides a rigorous, field-proven guide for the derivatization and analysis of (1-Methyl-piperidin-4-yl)-acetic acid hydrochlori...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written from the perspective of a Senior Application Scientist. It provides a rigorous, field-proven guide for the derivatization and analysis of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride , a polar, zwitterionic intermediate often encountered in pharmaceutical synthesis (e.g., indomethacin analogs, antihistamines).[1]
Executive Summary & Analytical Challenges
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride presents three distinct analytical challenges:
Amphoteric Polarity: It contains a basic tertiary amine and an acidic carboxyl group, making it non-volatile and difficult to retain on standard C18 HPLC columns without ion-pairing.[1]
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering it invisible to standard UV detection (HPLC-UV) above 210 nm.[1]
Salt Interference: As a hydrochloride salt, it resists direct silylation (GC), as the lattice energy and acidity can quench silylating reagents or damage GC columns.
This guide details two "Gold Standard" protocols to overcome these barriers: Acid-Catalyzed Methyl Esterification for GC-MS and Phenacyl Bromide Tagging for HPLC-UV.[1]
Protocol A: GC-MS Analysis via Methyl Esterification
Objective: Convert the non-volatile carboxylic acid into a volatile methyl ester.
Mechanism: Acid-catalyzed Fischer esterification.[1] The acidic conditions simultaneously keep the tertiary amine protonated (preventing oxidation) while converting the carboxyl group.
Use of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride as a chemical building block.
Topic: Technical Guide: (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride as a Chemical Building Block Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Guide: (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride as a Chemical Building Block
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Optimizing Solubility and Pharmacokinetics in Drug Design
Executive Summary
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride (CAS: 67686-06-0) is a versatile heterocyclic building block used extensively in medicinal chemistry.[1] Its core value lies in its ability to introduce a basic solubilizing moiety into lipophilic scaffolds without significantly increasing molecular weight. This guide details the physicochemical properties, handling requirements, and optimized synthetic protocols for utilizing this compound in amide coupling and esterification reactions.
In modern drug discovery, this building block serves three primary functions:
Solubility Enhancement: The basic piperidine nitrogen (pKa ~10) is protonated at physiological pH, significantly improving the aqueous solubility of otherwise lipophilic drug candidates [1].
Solvent-Exposed Binding: In kinase inhibitors and GPCR ligands, this moiety often protrudes into the solvent-exposed region of the binding pocket, forming salt bridges with residues like Aspartate or Glutamate [2].
Metabolic Stability: The 1-methyl substitution prevents rapid N-dealkylation compared to secondary amines, though it can be a site for oxidative metabolism.
Handling and Storage
Critical Precaution: The hydrochloride salt is hygroscopic . Exposure to ambient moisture will lead to "clumping" and inaccurate weighing, which is fatal for precise stoichiometry in parallel synthesis.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Handling: Equilibrate to room temperature in a desiccator before opening.
Safety: Irritant to eyes and respiratory system.[1][3] Use standard PPE.
Application Protocol: Amide Coupling
The most common application is coupling the carboxylic acid "tail" to an amine-bearing scaffold.[4][5]
Challenge: The compound is a zwitterionic-equivalent salt. The HCl must be neutralized in situ to allow activation, but the basic piperidine nitrogen can compete as a nucleophile if not properly managed or if the target amine is non-nucleophilic.
Optimized HATU Coupling Protocol
This protocol is designed to minimize side reactions and ensure complete activation of the acid.
Dissolve (1-Methyl-piperidin-4-yl)-acetic acid HCl in anhydrous DMF (0.1 M concentration).
Add 2.0 equivalents of DIPEA immediately.
Expert Insight: The first equivalent neutralizes the HCl counterion. The second equivalent deprotonates the carboxylic acid. Stir for 5 minutes to ensure the free carboxylate is formed.
Dissolve the acid HCl salt in DCM (or DMF if insoluble).
Add 1.0 equiv of TEA (Triethylamine) to neutralize the HCl salt.
Add the Target Alcohol and DMAP.
Cool to 0°C.
Add EDC·HCl. Allow to warm to RT overnight.
Note: DMAP is essential here to catalyze the reaction and suppress N-acyl urea formation.
Case Studies & Applications
GPCR Ligand Synthesis
In the development of muscarinic agonists, the 1-methylpiperidine moiety mimics the quaternary ammonium of acetylcholine.
Example: Synthesis of analogues related to Xanomeline or Cevimeline often utilizes this acetic acid linker to space the pharmacophore from the aromatic core [3].
Kinase Inhibitor Solubilization
Many kinase inhibitors (e.g., indolinone derivatives) suffer from poor solubility. Attaching the (1-methylpiperidin-4-yl)-acetyl group to a solvent-exposed amine can increase solubility by >100-fold due to the ionizable tertiary amine [4].
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield
Incomplete neutralization of HCl salt.
Ensure at least 3.5 total equivalents of base (DIPEA) are used in HATU couplings.
Insoluble SM
The HCl salt is very polar.
Use pure DMF or DMSO. Avoid DCM until the coupling is complete.
Product stuck in Aqueous
Product is protonated during workup.
Avoid acid washes. Keep pH > 9 during extraction or use n-Butanol/DCM mixtures for extraction.
Impurity Formation
N-acylation of the piperidine ring.
Rare with 1-methyl, but possible if demethylation occurs. Ensure high-quality starting material (check for secondary amine impurities).
References
BenchChem. Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. BenchChem Application Library. Link (Accessed 2026-01-30). Note: General reference for piperidine acetic acid derivatives.
National Center for Biotechnology Information. PubChem Compound Summary for CID 12428149, 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. PubChem.[1][3][8][9] Link
ChemicalBook. 1-Methyl-4-piperidineacetic acid Properties and Applications. ChemicalBook Database. Link
Growingscience. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2023. Link
Troubleshooting precipitation of 1-Methyl-4-piperidineacetic acid hydrochloride in buffer.
The following technical guide is structured as a specialized support center response for researchers encountering solubility issues with 1-Methyl-4-piperidineacetic acid hydrochloride (MPAA-HCl). Case ID: MPAA-SOL-001 Su...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center response for researchers encountering solubility issues with 1-Methyl-4-piperidineacetic acid hydrochloride (MPAA-HCl).
Case ID: MPAA-SOL-001
Subject: Troubleshooting precipitation in biological buffers (PBS/TBS).[1]
Compound: 1-Methyl-4-piperidineacetic acid hydrochloride (CAS: 71985-80-3 / 80556-99-2 derivatives)[1]
Part 1: Executive Summary (The "Zwitterion Trap")
If you are observing precipitation upon adding 1-Methyl-4-piperidineacetic acid hydrochloride to a neutral buffer (pH 7.2–7.6), you are likely encountering the Isoelectric Point (pI) Trap .[1]
While the commercial product is supplied as a highly soluble Hydrochloride (HCl) salt , the molecule itself is an ampholyte containing both a basic tertiary amine (N-methyl piperidine) and an acidic carboxyl group.
At physiological pH (~7.4), this molecule transitions into a Zwitterion (net neutral charge), which exhibits the lowest aqueous solubility of all its forms.[1] The precipitation is rarely due to impurities but rather an intrinsic physicochemical property of the molecule at this specific pH.
Part 2: The Solubility Landscape (Mechanistic Insight)
To solve the issue, we must understand the species distribution. The solubility of MPAA is pH-dependent.[1]
The following diagram illustrates why your buffer is causing precipitation.
Figure 1: The pH-dependent speciation of MPAA.[1] The red node indicates the "danger zone" where solubility collapses at physiological pH.
Part 3: Diagnostic Workflow
Use this decision tree to confirm the cause of your precipitation.
Figure 2: Diagnostic decision tree for identifying the root cause of precipitation.
Part 4: Mitigation Protocols
Do not attempt to dissolve the powder directly into pH 7.4 PBS.[1] Instead, use one of the following "Shift & Dilute" strategies.
Protocol A: The "Acid-Shift" Method (Recommended)
Best for: Animal studies or cell culture where a slightly acidic stock is acceptable.
Stock Preparation: Dissolve MPAA-HCl in pure deionized water or 0.1 M Acetic Acid .[1]
Why: The HCl salt provides its own acidity.[1] In water, the pH will likely be < 5, keeping it in the soluble Cationic form.
Concentration: Prepare a 100x or 1000x master stock (e.g., 100 mM).
Dilution: Slowly add the stock to your buffer while stirring.
Verification: If a transient cloudiness appears, it should redissolve as the concentration drops below the solubility limit of the zwitterion.
Critical Step: If the final concentration is high (>10 mM), the buffer capacity of PBS may force the pH back to 7.4, causing re-precipitation. You may need to lower the experimental pH to 6.0–6.5 if possible.[1]
Protocol B: The "DMSO-Spike" Method
Best for: High concentration screening.
Dissolution: Dissolve the MPAA-HCl in 100% DMSO to create a high-concentration stock (e.g., 50–100 mM).
Dilution: Dilute into pre-warmed (37°C) buffer.
Limit: Keep final DMSO concentration < 0.5% (or as tolerated by your assay).[1]
Mechanism:[2][4][5][6] DMSO disrupts the lattice energy of the zwitterion crystal, potentially extending the solubility range.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I just heat the solution to dissolve the precipitate?A: Heating may temporarily dissolve the precipitate, but it will likely crash out again upon cooling (recrystallization). Furthermore, heating zwitterions in phosphate buffers can sometimes lead to degradation or anhydride formation.[1] We recommend pH adjustment over thermal forcing.[1]
Q2: Why does PBS cause more precipitation than water?A: Two reasons:
Buffering: PBS forces the pH to 7.4, the exact point of minimum solubility (pI) for this molecule. Water allows the pH to drift acidic (due to the HCl salt), maintaining solubility.
Common Ion Effect: PBS contains ~137 mM NaCl.[1] The high concentration of Chloride (
) ions can shift the equilibrium back toward the solid hydrochloride salt form via Le Chatelier's principle, especially if the solution is cold [3].
Q3: I need to inject this into mice. What vehicle should I use?A: Avoid pure PBS if you are working at high doses.[1]
Recommendation: Use Saline (0.9% NaCl) acidified to pH 5.5–6.0 .[1]
At pH 6.0, the amine is protonated (
) and the carboxylic acid is partially protonated, preventing the full zwitterionic "lock" and maintaining solubility while remaining safe for IP/IV injection.
Q4: Is the precipitate degraded compound?A: Likely not. It is usually just the zwitterionic form of the drug. However, you should verify this by spinning down the precipitate, redissolving it in 0.1 M HCl, and running an HPLC or LC-MS check against a fresh standard.
References
PubChem. Compound Summary: 1-Methyl-4-piperidineacetic acid hydrochloride.[1][7] National Library of Medicine.[1] Accessed Feb 2026.[1] Link
Williams, R. pKa Data Compilation. (Provides reference values for N-methylpiperidine pKa ~10.1 and Acetic Acid derivatives pKa ~4.8). Link
Butler, J. N. Ionic Equilibrium: Solubility and pH Calculations. Wiley-Interscience, 1998.[1] (Authoritative text on the Common Ion Effect and Solubility Equilibria). Link[1]
Master Organic Chemistry. Isoelectric Points of Amino Acids and Zwitterions. (General mechanism for zwitterion precipitation at pI). Link
Researchers frequently encounter "crash-out" (precipitation) events when working with piperidine acetic acid derivatives (e.g., Piperidine-4-acetic acid, Ritalinic acid derivatives). This is rarely due to compound degradation but rather a misunderstanding of the Isoelectric Point (pI) .
These molecules are zwitterionic : they contain a basic secondary amine (
) and an acidic carboxyl group (). At neutral pH (pH 6–8), the molecule exists as a salt of itself (inner salt), maximizing crystal lattice energy and minimizing water solubility.
The Solution: You must drive the pH away from the pI (approx. pH 7.5) to achieve solubility.
The Solubility Landscape (Theory & Mechanism)
To dissolve these derivatives, you must force the molecule into a net-charged state. The "U-Shaped" solubility curve below illustrates the safe zones.
Table 1: Charge State vs. Solubility Profile
pH Range
Dominant Species
Net Charge
Solubility Status
Recommended Solvent
pH < 2.0
+1 (Cationic)
High
0.1 M HCl or dilute Acetic Acid
pH 4.0 – 9.0
0 (Zwitterion)
Critical Low
Insoluble in water & most organics
pH > 11.0
-1 (Anionic)
High
0.1 M NaOH or Carbonate Buffer
Visualization: The Zwitterionic Equilibrium
Figure 1: The equilibrium shifts required to solubilize piperidine acetic acid derivatives. The red zone represents the isoelectric region where solubility is lowest.
Standard Operating Protocols (SOPs)
Protocol A: Acidic Dissolution (Preferred for Stability)
Best for: HPLC standards, cellular assays (if neutralized later), and chemical synthesis.
Weighing: Weigh the target amount of the piperidine derivative.
Slurry Creation: Add 80% of the final volume of water. The powder will likely float or sink without dissolving.
Observation: The solution should clarify rapidly as the amine protonates fully and the carboxylic acid remains protonated (or exists in equilibrium), breaking the zwitterionic lattice.
Final Adjustment: Dilute to volume with water.
Note: If using for HPLC, match the mobile phase modifier (e.g., use 0.1% TFA or Formic Acid instead of HCl if compatible).
Protocol B: Basic Dissolution
Best for: Reactions requiring nucleophilic amines or specific biological buffers.
Warning: High pH can cause epimerization if chiral centers are adjacent to the carbonyl or hydrolysis if ester side-groups are present. Use Protocol A if stereochemistry is fragile.
Protocol C: The "DMSO Crash" Prevention
Issue: You dissolved it in DMSO, but it precipitated immediately upon adding it to PBS (pH 7.4).
Reason: PBS buffers the solution exactly to the zwitterionic range (pH 7.4), causing immediate crash-out.
Corrective Workflow:
Dissolve compound in 100% DMSO at 100x concentration.
Do NOT dilute directly into PBS.
Instead, dilute into a modified buffer with a pH offset (e.g., Acetate buffer pH 4.0 or Carbonate buffer pH 10), OR ensure the final concentration is below the thermodynamic solubility limit (often < 10 µM for these derivatives at neutral pH).
Troubleshooting Center
Interactive Decision Tree: "My Sample Won't Dissolve"
Figure 2: Step-by-step logic for resolving precipitation issues.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve the precipitate at neutral pH?A: No. Sonication only disperses particles; it does not change thermodynamic solubility. If you are at the zwitterionic pH (pI), the compound will re-precipitate or settle over time. You must adjust the pH.
Q: I need to run a cell assay at pH 7.4. How do I keep it soluble?A: This is the most common challenge.
Salt Formation: Pre-convert your compound to the HCl salt (using Protocol A, then lyophilize). The HCl salt has better kinetic solubility, though it may still precipitate if the concentration is too high in the buffer.
Low Concentration: Piperidine acetic acid derivatives often have nanomolar potency. Ensure your working concentration is low (e.g., < 10 µM). At this level, the kinetic solubility usually holds in PBS.
Q: Will heating help?A: Heating increases solubility temporarily, but piperidine derivatives are prone to crystallization upon cooling. Heat is not a fix for pH-dependent insolubility.
References & Authority
National Center for Biotechnology Information. PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. (Accessed 2024). Link
BenchChem Technical Support. Enhancing the Solubility of Piperidine-Containing Compounds. (2025).[4][5][6][7] Link
Lamson, N. G., et al. "The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers."[8] Molecular Pharmaceutics, 13(2), 578-585.[8] (2016).[9] Link
Bordwell, F. G. pKa Table (Acidity in DMSO & Water). (Organic Chemistry Data). Link
Technical Support Center: (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Welcome to the dedicated technical support guide for handling (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for handling (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable synthetic building block. Its inherent hygroscopicity presents specific challenges that, if not properly managed, can compromise experimental integrity, reproducibility, and the quality of your results.
This guide moves beyond simple instructions to provide a framework of understanding—explaining the causality behind each procedural step. By implementing these self-validating protocols, you can ensure the stability and reliability of your compound from storage to final application.
Section 1: Compound Profile and Inherent Risks
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride (CAS No: 67686-06-0) is a piperidine derivative used in the synthesis of pharmacologically active molecules.[1] Its hydrochloride salt form, while aiding in solubility and stability, also contributes to its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[2]
Understanding the consequences of moisture absorption is the first step toward effective handling. Uncontrolled exposure can lead to:
Physical Changes: Caking, clumping, or even deliquescence (dissolving in absorbed water), which makes handling and accurate weighing difficult.[3]
Chemical Degradation: The presence of water can initiate hydrolysis or other degradation pathways, altering the compound's purity and reactivity.[4]
Inaccurate Stoichiometry: Weighing a sample that has absorbed water leads to an overestimation of the active compound, critically impacting reaction stoichiometry and the concentration of prepared solutions.
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[5] |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered in the laboratory.
Q1: I opened a new bottle of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride and it appears clumpy or caked. Is it still usable?
A: Clumping is a primary indicator of moisture absorption.[2] While the compound may not be fully degraded, its purity is now uncertain.
For non-critical applications (e.g., preliminary screening): You can gently break up the clumps with a clean, dry spatula before weighing.[2] However, be aware that the weighed mass includes an unknown amount of water.
For critical applications (e.g., GMP processes, quantitative assays, kinetic studies): It is strongly advised to use a new, unopened container. If this is not possible, the material's water content must be precisely determined using a method like Karl Fischer titration immediately before use. This value can then be used to calculate a corrected mass for the anhydrous compound.
Q2: I'm struggling to get a consistent weight on the analytical balance. The mass keeps increasing. What is happening?
A: This is a classic sign of a hygroscopic substance actively absorbing atmospheric moisture in real-time. The increased surface area of the powdered compound on the weigh boat accelerates this process.
Troubleshooting Steps:
Minimize Exposure Time: Have all necessary equipment ready before opening the container. Weigh the compound as quickly as possible.[2]
Use a Controlled Environment: The most reliable solution is to handle and weigh the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or a low-humidity dry box.[6]
Weigh by Difference: Pre-weigh a sealed vial containing the compound. Quickly transfer an approximate amount to your receiving vessel, re-seal the vial, and weigh it again. The difference in mass is the amount of compound transferred. This method avoids prolonged exposure on an open balance pan.
Q3: Can I prepare a stock solution and store it to avoid handling the powder frequently?
A: Yes, this is an excellent strategy to mitigate the challenges of handling a hygroscopic solid. However, the stability of the compound in your chosen solvent is not guaranteed and must be validated.
Protocol: Prepare the stock solution using a validated weighing procedure.
Validation: You must establish the solution's shelf-life with stability data.[6] This involves storing aliquots under defined conditions (e.g., 2-8°C, protected from light) and periodically testing their concentration and purity via a validated analytical method (e.g., HPLC, LC-MS).
Documentation: Document the solvent, concentration, storage conditions, and validated expiry date clearly on the stock solution container.[6]
Q4: What are the ideal long-term storage conditions to maintain the compound's integrity?
A: Proper storage is the most critical factor in preventing moisture contamination. The goal is to create multiple barriers against atmospheric humidity.
Primary Container: Ensure the original container is sealed tightly immediately after each use. For screw-cap bottles, consider wrapping the cap-bottle interface with Parafilm® as an extra precaution.[7]
Secondary Environment: Store the tightly sealed primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate) or in a controlled-humidity dry cabinet.[8]
Temperature: Store in a dry, cool, and well-ventilated place.[9] Refrigeration (2-8°C) is often recommended, but it's crucial to allow the container to warm to ambient temperature before opening to prevent condensation from forming on the cold powder.
Section 3: Core Experimental Protocols
These protocols provide step-by-step methodologies for critical handling procedures.
Protocol 3.1: Compound Storage and Maintenance Workflow
This workflow ensures the compound is stored under optimal conditions from the moment it is received.
Caption: Workflow for receiving and storing the compound.
Protocol 3.2: Weighing and Sample Preparation
Accurate weighing is paramount. Use the following decision workflow to select the appropriate procedure.
Caption: Decision tree for selecting the correct weighing protocol.
Place the sealed compound container, spatula, weigh boat, and receiving vessel inside a glove box or dry box antechamber.
Purge the antechamber according to the manufacturer's instructions.
Move all items into the main chamber.
Allow the compound container to equilibrate to the chamber's atmosphere for at least 30 minutes.
Perform the weighing on an analytical balance located inside the controlled atmosphere. The reading should be stable.
Transfer the weighed compound to your vessel and seal it before removing it from the chamber.
Section 4: Summary of Handling and Storage Conditions
Adherence to these parameters is crucial for maintaining the long-term viability of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride.
Table 2: Recommended Handling and Storage Environment
Parameter
Recommendation
Rationale
Working Atmosphere
Inert gas (N₂, Ar) or relative humidity <20%
Minimizes moisture contact during handling, ensuring weighing accuracy and preventing degradation.[4][6]
Storage Temperature
2-8°C or as specified by the supplier
Reduces the rate of potential chemical degradation.[9]
Primary Container
Original supplier bottle, tightly sealed. Use of Parafilm® is recommended.
Provides the first barrier against atmospheric moisture.[7]
| Secondary Storage | Laboratory desiccator with active desiccant or a humidity-controlled cabinet. | Protects the primary container from ambient humidity during long-term storage.[8] |
By integrating these principles and protocols into your laboratory workflow, you can handle hygroscopic (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride with confidence, ensuring the integrity of your materials and the validity of your scientific outcomes.
References
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12428149, 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. [Link]
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
Material Safety Data Sheet. (n.d.). Generic MSDS.
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
National Center for Biotechnology Information. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
Technical Support Center: Purification of 1-Methyl-4-piperidineacetic Acid Hydrochloride
Current Status: Operational Topic: Impurity Removal & Recrystallization Protocols Ticket ID: MPAA-HCl-PUR-001 Audience: Chemical Process Engineers, Medicinal Chemists Introduction: The Purification Mandate Welcome to the...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Impurity Removal & Recrystallization Protocols
Ticket ID: MPAA-HCl-PUR-001
Audience: Chemical Process Engineers, Medicinal Chemists
Introduction: The Purification Mandate
Welcome to the technical support hub for 1-Methyl-4-piperidineacetic acid hydrochloride (1-MPAA HCl). This compound is a critical zwitterionic intermediate, often serving as the aliphatic backbone for antihistamines (e.g., precursors to desloratadine analogs) and serotonergic modulators.
Because 1-MPAA HCl is typically synthesized via hydrolysis of esters or reduction of pyridine/piperylidene precursors, it frequently carries a "sticky" impurity profile: inorganic salts (NaCl/KCl), unreacted starting materials (piperidones), and oxidation by-products (N-oxides).
This guide provides autonomous, field-proven protocols to isolate high-purity crystalline material, moving beyond standard textbook descriptions to address the specific physicochemical behavior of piperidine-based amino acid salts.
Module 1: Critical Impurity Profiling
Before initiating purification, you must identify the "Enemy." The impurity profile of 1-MPAA HCl is dictated by its synthetic origin.
Q: What are the dominant impurities I should expect?
A: Expect a mixture of ionic and non-ionic contaminants.
Inorganic Salts (NaCl/KCl): If your final step involved acidic hydrolysis of an ester (using HCl) or neutralization of a base, inorganic salts are likely trapped in the crystal lattice. These effectively dilute your potency.
1-Methyl-4-piperidone: The common starting material.[1] If unreacted, it leads to polymerization and color degradation.
Des-methyl Analogs: If reductive conditions were too harsh or reagents impure, the N-methyl group may be lost, altering potency.
Color Bodies: Piperidine derivatives are prone to N-oxidation, leading to yellow/brown oils.
Visualizing the Impurity Stream
Figure 1: Origin of common impurities in the synthesis of piperidine acetic acid derivatives.
Module 2: The "Desalting" Recrystallization Protocol
The most common failure mode with 1-MPAA HCl is the inability to remove inorganic salts (NaCl) because both the product and the impurity are soluble in water. You must exploit the Differential Solubility Switch .
The Logic: 1-MPAA HCl is an organic salt soluble in hot ethanol. NaCl is practically insoluble in ethanol.
Protocol: The Ethanol/Isopropanol Switch
Step
Action
Technical Rationale
1
Dry the Crude
Ensure crude solid is completely dry. Water content >5% will drag NaCl into the organic phase.
2
Dissolution
Suspend crude in Absolute Ethanol (EtOH) (10 mL per gram). Heat to reflux (78°C).
3
Hot Filtration
The 1-MPAA HCl will dissolve. NaCl will remain as a white solid. Filter quickly through a pre-heated Celite pad.
4
Concentration
Reduce filtrate volume by 50% via rotary evaporation.
5
Crystallization
Add Acetone (anti-solvent) dropwise to the hot solution until turbidity persists. Cool slowly to 4°C.
6
Isolation
Filter the white crystals. Wash with cold Acetone/EtOH (9:1).
Critical Note: If the filtrate is colored (yellow/brown), treat with Activated Carbon (Type C) during Step 2. Reflux for 15 minutes before filtration.
Visualizing the Workflow
Figure 2: Process flow for the removal of inorganic salts via differential solubility in ethanol.
Module 3: Advanced Troubleshooting
Issue 1: "My product turned into a sticky oil/gum instead of crystals."
Diagnosis: This is the "Oiling Out" phenomenon, common with piperidine salts containing trace water or excess alcohol.
Corrective Action:
Solvent Swap: Re-dissolve the gum in a minimum amount of Methanol.
Azeotrope: Evaporate to dryness to remove bound water.
Trituration: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the gum. Sonicate vigorously. The mechanical energy + non-polar solvent will force the lattice to snap shut, converting the gum to a white powder [1].
Issue 2: "The melting point is depressed (Broad range)."
Diagnosis: Likely contamination with 1-methyl-4-piperidone (starting material) or mixed salt forms.
Corrective Action:
Perform a slurry wash with cold Ethyl Acetate. The starting ketone is soluble in Ethyl Acetate; the HCl salt of the product is not.
Check pH.[2][3] Ensure you have the mono-hydrochloride. If the pH of an aqueous solution is < 3, you may have excess HCl trapped. Dry in a vacuum oven at 50°C over NaOH pellets.
Issue 3: "I cannot remove the yellow color."
Diagnosis: N-oxide formation or polymerized byproducts.
Corrective Action:
If activated carbon fails, dissolve the salt in water, adjust pH to 10-11 (using NaOH) to generate the free base. Extract the free base into Dichloromethane (DCM) . The polar color bodies often remain in the aqueous phase.
Warning: The free acid/base is amphoteric (zwitterionic). You must carefully control pH to the isoelectric point or fully basic to extract. Re-acidify the organic layer with HCl in Dioxane to precipitate the clean salt [2].
Module 4: Analytical Validation
Do not assume purity based on appearance. Validate using orthogonal methods.
Method
Purpose
Acceptance Criteria
HPLC (C18 Column)
Organic Purity
> 98.5% Area (210 nm). Look for ketone peak at early retention time.
AgNO₃ Titration
Salt Stoichiometry
99-101% Chloride content. Confirms Mono-HCl form vs. free base.
¹H-NMR (D₂O)
Structural ID
Confirm N-Methyl singlet (~2.8 ppm) and Piperidine ring protons.
Residue on Ignition
Inorganic Purity
< 0.1%. Confirms successful removal of NaCl.
References
Separation of Inorganic Salts
Source: Patent DE4204700A1. "Method for separating inorganic salts."[4][5] This patent describes the general principle of using differential solubility (organic vs. aqueous/inorganic) to separate salts from organic acids/bases.
URL
Piperidine Derivative Synthesis & Purification
Source: Patent CN108017573B. "Process for preparing 4-methylenepiperidine or acid addition salt thereof."[6] Describes the handling of similar piperidine hydrochloride salts, including pH adjustments and solvent extractions relevant to 1-MPAA HCl.
URL
General Solubility Data (Analogous Compounds)
Source: PubChem Compound Summary for 1-Methylpiperidine-4-carboxylic acid hydrochloride (Structural Analog).
Technical Support Center: Stability Protocols for (1-Methyl-piperidin-4-yl)-acetic acid HCl
Executive Summary: The Stability Matrix As a Senior Application Scientist, I often see this compound mishandled because researchers treat it like a standard organic solid. It is not. (1-Methyl-piperidin-4-yl)-acetic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Matrix
As a Senior Application Scientist, I often see this compound mishandled because researchers treat it like a standard organic solid. It is not. (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride possesses a "perfect storm" of structural features that compromise long-term stability: a hygroscopic hydrochloride salt counter-ion paired with an oxidizable tertiary amine.[1][2]
Successful storage requires controlling two thermodynamic enemies: Moisture (leading to deliquescence) and Oxygen (leading to N-oxide formation).[1][2]
Critical Material Attributes (CMA)
Attribute
Risk Level
Mechanism of Failure
Consequence
Hygroscopicity
Critical
The HCl salt lattice avidly absorbs atmospheric water (deliquescence).[1][2]
Material turns to "goo" or hard cake; precise weighing becomes impossible; hydrolysis risk increases.[1][2]
Oxidative Liability
High
The N-methyl tertiary amine is electron-rich and prone to radical attack.[1][2]
Formation of N-oxides (yellowing); loss of potency; potential toxicity in biological assays.[1][2]
Thermal Stability
Moderate
Decarboxylation is possible but slow below 40°C.
Gradual loss of the carboxylic acid moiety if stored in hot environments.
The "Golden Standard" Storage Protocol
Do not rely on the plastic cap provided by the vendor.[2] For storage exceeding 30 days, you must migrate the material to a controlled environment.
Workflow Visualization
The following decision tree outlines the mandatory processing steps for incoming batches.
Figure 1: Decision matrix for processing incoming batches to ensure long-term integrity.
Detailed Methodology
Container Selection: Discard plastic poly-lined caps. Use amber glass vials with PTFE (Teflon) lined caps . The amber glass blocks UV light (preventing photo-oxidation), and PTFE prevents the HCl salt from corroding the liner and contaminating your sample.
Inert Gas Purge: Before closing the vial, gently flow dry Argon or Nitrogen over the solid for 15-30 seconds.[2] This displaces oxygen and moisture from the headspace.[2] Note: Argon is heavier than air and is superior for protecting solids.[2]
Secondary Containment: Place the sealed vial inside a heat-sealable Mylar bag or a secondary jar containing a packet of activated silica gel or molecular sieves . This creates a "moisture firewall."[1][2]
Temperature: Store at -20°C . If -20°C is unavailable, 4°C is acceptable only if the moisture seal is perfect.[1][2]
Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Issue 1: "My powder has turned into a sticky yellow gum."
Diagnosis: Severe Deliquescence & Oxidation.[1][2]
The HCl salt has pulled enough moisture from the air to dissolve itself (deliquescence).[2] The yellow color indicates the tertiary amine has likely oxidized to an N-oxide or trace metal impurities have catalyzed degradation.[2]
Corrective Action:
Do not use for sensitive biological assays. The exact stoichiometry is lost.[2]
Recovery (Chemistry only): If you need it for synthesis, you can attempt to recrystallize.[1][2] Dissolve in minimal dry ethanol, filter to remove insolubles, and precipitate with cold diethyl ether.
Prevention: Never leave the bottle open on the bench for >5 minutes.
Issue 2: "The material smells like vinegar (acetic acid)."
Diagnosis: Hydrolysis or Proton Exchange.[1][2]
While the acetic acid side chain is robust, a strong vinegar smell suggests the HCl is displacing the free acid, or residual solvent from synthesis is off-gassing.
Check the integration of the acetate protons (approx 2.1 ppm) vs. the piperidine ring protons.[2] If the ratio is off, you have degradation.
Issue 3: "Can I store this as a stock solution?"
Answer:No, not for long periods.
In solution, the protective crystal lattice is gone.[2] The tertiary amine becomes highly susceptible to oxidation, and the acidic pH (due to HCl) can catalyze slow decarboxylation over months.
If you must: Store in DMSO at -80°C.
Avoid: Storing in water or PBS at 4°C for >1 week.
Quality Re-validation (The "Trust" Protocol)[1][2]
Before using a batch that has been stored for >6 months, perform this rapid check to ensure scientific integrity.
The 3-Step Check
Visual: Is it free-flowing? (Clumping = Moisture ingress).[1][2]
Solubility: Does it dissolve clearly in water? (Turbidity = Polymerization or contamination).[1][2]
HPLC/LC-MS Check:
Parameter
Acceptance Criteria
Method Note
Purity
> 98.0% (Area under curve)
UV detection at 210 nm (low wavelength required as chromophores are weak).
Water Content
< 1.0% w/w
Karl Fischer titration is ideal, but TGA (Thermogravimetric Analysis) is acceptable.[1]
Appearance
White to off-white solid
Any yellow/brown hue indicates >1% degradation.[1][2]
Degradation Pathway Visualization[1]
Figure 2: Primary degradation pathways.[1][2] Blocking moisture and air prevents these outcomes.
References
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] (2003).[1][2][3][4][5][6] Defines standard long-term (25°C/60% RH) and accelerated stability testing protocols.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12428149: 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride.[1][2] Provides chemical and physical property data.[1][2][7][8][9][10] [1][2]
Tokyo Chemical Industry (TCI). Product Specification: Piperidine Hydrochloride Salts.[1][2] General handling data regarding hygroscopicity of piperidine salts.
United States Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements.[1][2] Standards for defining "tight," "well-closed," and "light-resistant" containers.[1][2] [1][2]
Technical Support Center: Navigating Inconsistent Assay Results with 1-Methyl-4-piperidineacetic acid hydrochloride
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered in assays involving 1-Methyl-4-piper...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered in assays involving 1-Methyl-4-piperidineacetic acid hydrochloride. This guide provides in-depth, field-proven insights and practical solutions to common challenges, ensuring the integrity and reproducibility of your experimental data.
Introduction: Understanding the Compound
1-Methyl-4-piperidineacetic acid hydrochloride is a piperidine derivative, a structural motif prevalent in many biologically active compounds. Its physicochemical properties, particularly its basicity and potential for ionization, can significantly influence its behavior in aqueous assay environments. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your research.
Question 1: My 1-Methyl-4-piperidineacetic acid hydrochloride is not dissolving properly in my aqueous assay buffer (e.g., PBS, pH 7.4). What should I do?
Answer: This is a common issue stemming from the physicochemical properties of piperidine-containing compounds. The piperidine nitrogen is basic, with a pKa of the protonated form typically around 10-11.[1][2] At neutral or basic pH, the compound is predominantly in its less soluble free base form. The hydrochloride salt improves aqueous solubility, but precipitation can still occur upon dilution into a neutral or high ionic strength buffer.
Troubleshooting Workflow: Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Detailed Steps & Explanations:
Prepare a Concentrated Stock Solution: Initially, dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1] This is a standard and effective strategy for compounds with limited aqueous solubility.
Mind the Co-Solvent Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is minimal (ideally ≤1-2%).[3] High concentrations of organic solvents can denature proteins and interfere with assay components.
pH Adjustment is Key: Since 1-Methyl-4-piperidineacetic acid hydrochloride is a basic compound, its solubility is highly pH-dependent. In acidic conditions (pH < pKa), the piperidine nitrogen is protonated, forming a more water-soluble piperidinium ion.[1] Consider preparing your assay buffer at a slightly acidic pH (e.g., 6.0-6.8) if your assay can tolerate it.
Consider Advanced Formulation Strategies: For persistent solubility issues, especially in in-vivo studies, advanced techniques like complexation with cyclodextrins can be employed to encapsulate the compound and enhance its aqueous solubility.[4][5]
Question 2: I observe a precipitate forming in my stock solution of 1-Methyl-4-piperidineacetic acid hydrochloride in DMSO upon storage. What is causing this?
Answer: Precipitation from a DMSO stock solution upon storage, especially at low temperatures, can occur due to the compound being supersaturated or having lower solubility at colder temperatures.
Solutions:
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]
Prepare Fresh Solutions: To ensure consistency and avoid issues with compound concentration, it is best practice to prepare fresh stock solutions before each experiment.
Lower the Stock Concentration: Preparing a less concentrated stock solution can also mitigate precipitation during storage.
Assay Interference and Inconsistent Results
Question 3: I am observing high background noise or non-specific binding in my immunoassay when using 1-Methyl-4-piperidineacetic acid hydrochloride. How can I address this?
Answer: The positively charged nature of the protonated piperidine ring at physiological pH can lead to non-specific binding to negatively charged surfaces or macromolecules, such as proteins and plastics.[6] This is a common issue with basic compounds.
Logical Flow for Troubleshooting Non-Specific Binding
Comparative Validation Guide: Analytical Strategies for 1-Methyl-4-piperidineacetic Acid HCl
Executive Summary 1-Methyl-4-piperidineacetic acid hydrochloride (MPAA HCl) is a critical intermediate in the synthesis of second-generation antihistamines, most notably Rupatadine Fumarate . Its purity directly impacts...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Methyl-4-piperidineacetic acid hydrochloride (MPAA HCl) is a critical intermediate in the synthesis of second-generation antihistamines, most notably Rupatadine Fumarate . Its purity directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).
Validating an analytical method for MPAA HCl presents specific challenges:
Lack of Chromophore: The piperidine ring is non-aromatic, and the molecule lacks strong UV absorption above 215 nm.[1]
Zwitterionic Nature: The presence of a tertiary amine and a carboxylic acid moiety creates pH-dependent solubility and retention issues.
Ionic Character: As a hydrochloride salt, it is highly polar, risking elution in the void volume of standard Reverse Phase (RP) columns.
This guide compares the three primary analytical strategies—Potentiometric Titration , RP-HPLC (UV) , and HPLC-CAD —and provides a validated "Gold Standard" protocol for RP-HPLC, aligned with ICH Q2(R2) guidelines.
Part 1: The Analytical Landscape (Method Comparison)
For a drug development professional, selecting the right method depends on the stage of development (Raw Material testing vs. Final Release).
Table 1: Comparative Analysis of Analytical Methodologies
Feature
Method A: Non-Aqueous Titration
Method B: RP-HPLC (UV @ 210 nm)
Method C: HPLC-CAD / LC-MS
Primary Use
Bulk Assay (Purity %)
Impurity Profiling & Assay
Trace Impurity Analysis
Specificity
Low: Reacts with all basic nitrogens. Cannot distinguish structural isomers.
High: Separates impurities based on hydrophobicity/polarity.
Very High: Mass-based identification.
Sensitivity (LOD)
N/A (Macro analysis only)
Moderate (limited by low UV extinction coefficient).
Excellent (Universal detection).
Cost/Complexity
Low Cost / Low Complexity.
Moderate Cost / Moderate Complexity.
High Cost / High Complexity.
ICH Suitability
Suitable for Assay only.
Gold Standard for Release Testing.
Required for Genotoxic Impurities.
Decision Logic for Method Selection
The following decision tree illustrates when to deploy each method during the drug development lifecycle.
Figure 1: Analytical Decision Tree for MPAA HCl based on specificity and sensitivity requirements.
Part 2: The "Gold Standard" Protocol (RP-HPLC)
While titration is sufficient for goods-inward inspection, RP-HPLC is the mandatory choice for regulatory filing to demonstrate the control of related substances.
The Challenge of Detection
MPAA HCl has a weak chromophore. The carboxyl group absorbs near 200-210 nm, a region prone to baseline noise from mobile phase solvents (cutoff for Acetone is 330nm, but Acetonitrile is <190nm).
Critical Choice: You must use HPLC-grade Acetonitrile (far UV cut-off) and avoiding Acetate buffers (high UV cutoff). Phosphate buffer is the only viable choice for UV detection at 210 nm.
Validated Chromatographic Conditions
This protocol is designed to ensure retention of the polar salt while maintaining peak shape for the amine.
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column: Inertsil ODS-3V or Waters Atlantis T3 (C18), 250 mm x 4.6 mm, 5 µm.
Why? Standard C18 columns may suffer from "dewetting" with high aqueous phases. T3 or ODS-3V are designed for compatibility with 100% aqueous conditions and base deactivation.
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with dilute Orthophosphoric Acid.
Mechanism:[2][3][4] Low pH ensures the carboxylic acid is protonated (neutral) and the amine is protonated (cationic). This prevents zwitterionic switching and peak splitting.
Protocol: Inject individual standards of known impurities. Ensure Resolution (Rs) > 1.5 between MPAA and the nearest eluting peak.
Linearity & Range
Due to the weak UV signal, linearity must be established carefully at the lower end.
Range: 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
Acceptance Criteria: Correlation coefficient (
) 0.999.
Accuracy (Recovery)
Since no placebo matrix exists for a raw material, accuracy is determined via "Standard Addition" or comparison against a Potentiometric Titration reference value.
Experimental Data (Representative):
Spike Level (%)
Amount Added (mg)
Amount Recovered (mg)
Recovery (%)
% RSD (n=3)
50
25.0
24.8
99.2
0.45
100
50.0
50.1
100.2
0.32
| 150 | 75.0 | 75.4 | 100.5 | 0.51 |
Robustness (The "Self-Validating" System)
A robust method remains unaffected by small, deliberate variations.
pH Variation: ± 0.2 units. (Critical: If pH rises > 4.0, peak tailing will increase due to silanol interaction).
Wavelength: ± 2 nm. (Critical: At 210 nm, a shift to 215 nm may drastically reduce sensitivity).
Validation Workflow Diagram
The following diagram outlines the sequence of validation experiments required for a full regulatory submission.
Figure 2: Sequential workflow for ICH Q2(R2) analytical method validation.
Part 4: Alternative Method - Non-Aqueous Titration
For laboratories lacking HPLC or requiring rapid purity assessment of the raw material, titration is the standard alternative.
Principle: The hydrochloride salt is a weak acid in water but can be titrated as a base in non-aqueous solvents using the "leveling effect" of acetic acid.
Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester the chloride ion, which otherwise interferes).
Indicator: Crystal Violet (Endpoint: Violet to Blue-Green) or Potentiometric detection.
Warning: This method uses Mercuric Acetate, which is toxic. Modern green chemistry initiatives prefer the HPLC method to avoid mercury waste.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
PubChem. (n.d.). Rupatadine (Compound Summary).[2][10][11] National Library of Medicine.
Kumar, N., et al. (2012). Synthesis and Characterization of Related Substances of Rupatadine Fumarate. Heterocyclic Letters.[3] (Provides context on impurity profiling of Rupatadine intermediates).
European Directorate for the Quality of Medicines. (2020). PA/PH/OMCL (13) 82 R5 - Validation/Verification of Analytical Procedures.[12]
Jalalpure, S., et al. (2020).[13] A Validated Stability-indicating RP-HPLC Method for Piperine. Indian Journal of Pharmaceutical Education and Research. (Reference for piperidine derivative chromatography).
A Comparative Benchmarking of (1-Methyl-piperidin-4-yl)-acetic Acid Hydrochloride Analogs in Drug Discovery
Foreword: Charting the Therapeutic Landscape of Piperidine Acetic Acids The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its favorable physicochemical properties and its integral presenc...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Charting the Therapeutic Landscape of Piperidine Acetic Acids
The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its favorable physicochemical properties and its integral presence in a multitude of approved pharmaceuticals.[1][2] Within this vast chemical space, (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride and its analogs represent a versatile scaffold with significant, yet not fully explored, therapeutic potential. While comprehensive research specifically on (1-Methyl-piperidin-4-yl)-acetic acid is sparse, a deep dive into its structural congeners reveals a rich tapestry of pharmacological activities, spanning from neurodegenerative diseases to inflammation and infectious agents.[3]
This guide provides a comparative analysis of key analogs, synthesizing disparate data to illuminate the structure-activity relationships (SAR) that govern their biological effects. By examining experimental data from studies on closely related piperidine and piperazine acetic acid derivatives, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and a robust starting point for the rational design of novel therapeutics based on this promising scaffold. We will dissect the nuances of chemical synthesis, compare performance across various biological targets, and provide detailed, field-tested experimental protocols to ensure the reproducibility and validity of future investigations.
I. The Architectural Versatility of the Piperidine Scaffold: A Multi-Target Perspective
The therapeutic utility of a chemical scaffold is defined by its ability to be tailored to interact with diverse biological targets. The (1-Methyl-piperidin-4-yl)-acetic acid core is exemplary in this regard. The N-methylated piperidine ring offers a conformationally constrained, yet adaptable, framework, while the acetic acid moiety provides a crucial anchor point for interaction with protein binding sites, often engaging with positively charged amino acid residues.[1] Our comparative analysis draws from several key therapeutic areas where analogs have shown significant promise.
Structure-Activity Relationship (SAR) Insights
A comparative analysis of different series of piperidine derivatives reveals that the biological target dictates the optimal substitution pattern.[1]
For VLA-4 Antagonism (Anti-inflammatory): Potency is significantly influenced by modifications on a distal proline ring, with stereospecific hydroxylation proving key to enhancing activity.[1]
For Sigma (σ) Receptor Affinity (Neurological Disorders): The nature of the substituent on a phenylacetamide moiety attached to the piperidine nitrogen is the primary determinant of both affinity and selectivity.[1]
For CCR5 Antagonism (Antiviral - HIV): The activity is driven by the nature and substitution of a heteroaryl group directly attached to the piperidine ring.[1][4]
The 4-methyl group in our core structure likely serves to restrict the conformational flexibility of the piperidine ring, which can be advantageous for binding to specific targets.[1]
Below is a logical diagram illustrating the divergent SAR pathways based on the therapeutic target.
A Comparative Guide to the Biological Activity of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride and Structurally Related Analogs
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3][4] This guide provides a comprehensive comparative analysis of the potential biological activities of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride. While direct experimental data for this specific compound is limited in publicly available literature, its structural motifs—a methylated piperidine ring coupled to an acetic acid sidechain—suggest a range of pharmacological possibilities. By examining the biological activities of structurally related piperidine derivatives, this document aims to provide a predictive framework for its potential therapeutic applications and guide future research endeavors. We will delve into a comparative analysis of neurological, anti-inflammatory, analgesic, and antimicrobial activities, supported by experimental data from analogous compounds.
Introduction: The Prominence of the Piperidine Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a highly privileged scaffold in drug discovery. Its prevalence stems from its ability to confer favorable physicochemical properties to molecules, such as high chemical stability, modulated lipophilicity, and the capacity to form crucial hydrogen bonds, all of which enhance pharmacokinetic profiles and often reduce toxicity.[1] (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride, the subject of this guide, features a simple yet versatile structure with potential for diverse biological interactions. The N-methylation and the 4-acetic acid substitution are key features that can influence its binding affinity and selectivity towards various biological targets.
Comparative Analysis of Biological Activities
This section will explore the potential biological activities of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride by drawing comparisons with structurally similar compounds for which experimental data is available.
Neurological Activity: A Multifaceted Potential
The central nervous system (CNS) is a primary area where piperidine derivatives have shown significant therapeutic promise.[1]
Causality: Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.[5] The piperidine moiety is a common feature in many potent AChE inhibitors.[2][6]
Comparative Data: While direct AChE inhibition data for (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride is unavailable, studies on related piperidine derivatives demonstrate the potential of this scaffold. For instance, donepezil, a well-known Alzheimer's drug, features a substituted piperidine core.[2][7] Research on other piperidine-containing compounds has shown significant AChE inhibitory activity, with some derivatives exhibiting IC50 values in the nanomolar range.[6]
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine Derivatives
Causality: Muscarinic acetylcholine receptors are G protein-coupled receptors that play a crucial role in various physiological functions, including cognition, mood, and motor control.[8] Both agonists and antagonists of these receptors have therapeutic potential. Piperidine derivatives have been identified as potent and selective muscarinic receptor antagonists, particularly for the M2 subtype, which may be beneficial in treating cognitive disorders like Alzheimer's disease.[9]
Comparative Insights: The structure-activity relationship (SAR) of piperidine analogues has been shown to be distinct from that of similar piperazine compounds, with some piperidine derivatives demonstrating high selectivity and improved potency for the M2 receptor.[9] This suggests that (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride could potentially interact with muscarinic receptors, and its specific activity would depend on its conformational preferences and interactions within the receptor binding pocket.
Causality: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Modulators of GABA-A receptors can produce anxiolytic, sedative, and anticonvulsant effects.[10][11] Piperine, a natural product containing a piperidine ring, has been shown to modulate GABA-A receptors.[10][11]
Comparative Insights: Studies on piperine and its derivatives indicate that the piperidine moiety can contribute to GABA-A receptor modulation.[10][11] While the pungency of piperine is linked to TRPV1 receptor activation, derivatives have been synthesized to separate these activities. This highlights the potential for designing piperidine-based compounds with selective GABAergic effects. Derivatives of piperidine-3-carboxylic acid have also been investigated as GABA uptake inhibitors, suggesting another avenue for GABAergic modulation.[12]
Analgesic and Anti-inflammatory Activity
Causality: The piperidine scaffold is present in numerous compounds with demonstrated analgesic and anti-inflammatory properties.[13] These effects are often evaluated in vivo using models such as the acetic acid-induced writhing test and the carrageenan-induced paw edema test.[13]
Comparative Data: In vivo studies on various piperidine derivatives have shown potent analgesic and anti-inflammatory activities.[13] For example, certain 4-amino methyl piperidine derivatives have exhibited significant analgesic effects in tail immersion and writhing tests in mice.[13]
Table 2: In Vivo Analgesic Activity of Selected Piperidine Derivatives
Causality: The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Piperidine and its derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity.[5][6]
Comparative Insights: Various synthesized piperidine derivatives have demonstrated moderate to strong activity against a range of bacterial strains, including Salmonella typhi and Bacillus subtilis.[5] The antimicrobial efficacy is often attributed to the ability of the piperidine scaffold to interact with bacterial cell membranes or essential enzymes. The specific substitution pattern on the piperidine ring is crucial for determining the potency and spectrum of activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of piperidine derivatives is exquisitely sensitive to their structural modifications. The SAR for different biological targets varies significantly, underscoring the versatility of the piperidine scaffold in medicinal chemistry.[14]
Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring can dramatically influence activity. For example, in the context of VLA-4 antagonism, stereospecific hydroxylation on a distal ring was key to enhancing potency.[14] The 4-methyl group in (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride likely restricts the conformational flexibility of the piperidine ring, which could be advantageous for binding to specific targets.[14]
The Acetic Acid Moiety: The acetic acid group provides a crucial anchor point for interaction with biological targets, often with positively charged residues in protein binding sites.[14]
N-Substitution: The N-methyl group in the target compound is a small, lipophilic substituent that can influence the compound's basicity and ability to cross cell membranes, including the blood-brain barrier.
Experimental Protocols
To facilitate further research and validation of the potential biological activities of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride, detailed experimental protocols for key assays are provided below.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This spectrophotometric method measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Step-by-Step Protocol:
Reagent Preparation:
Phosphate Buffer (0.1 M, pH 8.0)
DTNB solution (10 mM in phosphate buffer)
Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water)
AChE enzyme solution (from electric eel, diluted in phosphate buffer)
Test compound solutions at various concentrations.
Assay Procedure:
In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.
Incubate at 25°C for 10 minutes.
Add 25 µL of the AChE enzyme solution to each well.
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction for each concentration of the test compound.
Determine the percentage of inhibition relative to a control without the inhibitor.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
In Vivo Acetic Acid-Induced Writhing Test for Analgesic Activity
Principle: Intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs). A reduction in the number of writhes by a test compound indicates analgesic activity.[13]
Step-by-Step Protocol:
Animal Acclimatization: Use male or female albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.[13]
Grouping and Administration: Divide the animals into control, standard (e.g., aspirin), and test groups. Administer the test compound, vehicle (control), or standard drug orally or intraperitoneally.[13]
Induction of Writhing: After a suitable absorption period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce the writhing response.[13]
Observation: Five minutes after the acetic acid injection, count the number of writhes for a defined period (e.g., 20 minutes).[13]
Data Analysis: Calculate the percentage of inhibition of writhing for the test and standard groups compared to the control group.
Visualizations
Chemical Structures
Caption: Structural relationship of the target compound to related analogs.
Experimental Workflow: In Vivo Analgesia
Caption: Workflow for in vivo analgesic activity assessment.
Simplified Cholinergic Signaling Pathway
Caption: Simplified cholinergic signaling and potential inhibition by the target compound.
Conclusion
While direct biological data on (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride is not extensively documented, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential pharmacological profile. The presence of the N-methylated piperidine ring and the acetic acid side chain suggests a high likelihood of activity within the central nervous system, with potential roles as an acetylcholinesterase inhibitor, a muscarinic receptor modulator, or a GABAergic agent. Furthermore, the well-established analgesic, anti-inflammatory, and antimicrobial properties of the broader piperidine class warrant investigation for this specific compound.
This guide serves as a starting point for researchers, providing a rationale for exploring the therapeutic potential of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride. The provided experimental protocols and comparative data offer a clear path for future in vitro and in vivo studies to elucidate its precise biological activities and mechanism of action.
References
Benchchem. (n.d.). Comparative Efficacy of (4-Methylpiperidin-1-yl)acetic acid and Other Piperidine Compounds: A Research Guide.
Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
Benchchem. (n.d.). Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs.
Benchchem. (n.d.). In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)acetic Acid Analogs: A Comparative Guide.
PubMed. (n.d.). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency.
ResearchGate. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives.
PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
PMC. (n.d.). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative.
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
PubMed. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative.
MDPI. (n.d.). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders.
Comparative Guide: Efficacy of (1-Methyl-piperidin-4-yl)-acetic acid HCl vs. Functional Inhibitors
The following guide provides an in-depth technical analysis of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride (MPAA) . Editorial Note: While often categorized in catalog databases as a "pharmaceutical intermediate,"...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride (MPAA) .
Editorial Note: While often categorized in catalog databases as a "pharmaceutical intermediate," this molecule occupies a critical niche in neuropharmacology as the stable metabolic endpoint for Acetylcholinesterase (AChE) mapping and as a privileged scaffold for fragment-based drug discovery (FBDD). This guide objectively compares its utility and physicochemical behavior against functional AChE inhibitors (like Donepezil) and structural analogs (like Nipecotic acid).
Executive Summary & Molecule Profile
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride (referred to herein as MPAA ) is a zwitterionic piperidine derivative. Unlike direct competitive inhibitors that bind high-affinity pockets to block function, MPAA is primarily characterized by its metabolic stability and hydrophilicity .
In high-level drug development and neuroimaging, MPAA serves two distinct roles:
The "Trapped" Metabolite: It is the hydrolysis product of the PET tracer N-[11C]methylpiperidin-4-yl acetate (MP4A) . Its efficacy is measured not by inhibition, but by its retention rate in tissue, serving as a proxy for local AChE enzymatic activity.
The Scaffold: It provides a defined vector (4-position acetic acid) on a piperidine core, used to synthesize high-affinity 5-HT agonists (e.g., Naratriptan) and Factor Xa inhibitors.
Physicochemical Profile (vs. Competitors)
Property
MPAA (The Probe)
Donepezil (The Inhibitor)
Nipecotic Acid (The Analog)
Role
Metabolic Marker / Scaffold
Reversible AChE Inhibitor
GABA Reuptake Inhibitor
MW
193.67 g/mol (HCl salt)
379.50 g/mol
129.16 g/mol
LogP
-1.2 (Hydrophilic)
4.1 (Lipophilic)
-2.3 (Hydrophilic)
pKa
~4.5 (Acid), ~10.2 (Amine)
8.9 (Amine)
3.8 (Acid), 10.3 (Amine)
BBB Permeability
Low (Trapped in brain)
High (Crosses freely)
Low (Requires transport)
Mechanism of Action: The "Trapping" Efficacy
To understand the efficacy of MPAA, one must distinguish it from standard inhibitors. MPAA is the product , not the blocker .
The MP4A/MPAA System
In AChE kinetics research, the ester form (MP4A) crosses the Blood-Brain Barrier (BBB). Intracellular AChE hydrolyzes MP4A into MPAA.
MP4A (Substrate): Lipophilic
Enters Brain.
AChE (Enzyme): Rapidly hydrolyzes Ester
Acid.
MPAA (Product): Hydrophilic/Zwitterionic
Cannot exit the cell.
Efficacy Metric: The "efficacy" of MPAA in this context is defined by its trapping efficiency (
) relative to its washout rate.
Figure 1: The Kinetic Trapping Mechanism. MPAA efficacy is derived from its inability to cross the membrane after formation, allowing quantification of AChE activity.
Comparative Efficacy Analysis
Comparison 1: MPAA vs. Donepezil (Potency)
Researchers often mistake piperidine derivatives for inhibitors. Here is the data contrasting MPAA with the gold standard.
Feature
MPAA (HCl)
Donepezil
Insight
Target Affinity (Ki)
> 100 µM (Est.)
5.7 nM
MPAA is effectively inactive as an inhibitor.
Binding Mode
Product release (Transient)
Dual-site binding (CAS & PAS)
Donepezil spans the active gorge; MPAA is too small and polar to bind tightly.
Application
Measuring Enzyme Activity
Blocking Enzyme Activity
Use MPAA as a negative control in inhibition assays.
Comparison 2: MPAA vs. PMP (Tracer Kinetics)
In neuroimaging, MPAA (derived from MP4A) is compared to PMP (N-[11C]methylpiperidin-4-yl propionate).
MP4A
MPAA:
Hydrolysis Rate: Very High (
is large).
Utility: Best for regions with low to normal AChE activity (sensitive detection).
PMP
Acid:
Hydrolysis Rate: Slower.
Utility: Best for regions with extremely high AChE activity (avoids flow-limited delivery).
Experimental Protocols
Protocol A: Synthesis of MPAA Reference Standard
Use this protocol to generate the non-radioactive standard for HPLC calibration.
Reflux: Heat at 100°C for 4 hours. Monitor by TLC (System: MeOH/NH4OH 9:1).
Isolation: Concentrate in vacuo to dryness. The residue is the hydrochloride salt.[2]
Recrystallization: Recrystallize from Ethanol/Ether to yield white crystals.
Quality Check: ¹H NMR (D₂O) should show a singlet at ~2.8 ppm (N-Me) and doublet at ~2.3 ppm (CH₂-COOH).
Protocol B: AChE "Negative Control" Assay
Demonstrating lack of inhibition vs. Donepezil.
Reagents:
Enzyme: Recombinant human AChE (0.1 U/mL).
Substrate: Acetylthiocholine iodide (0.5 mM).
Chromogen: DTNB (Ellman's Reagent).
Test Compounds: MPAA (10 µM - 1 mM) vs Donepezil (1 nM - 100 nM).
Workflow:
Incubate Enzyme + Test Compound in Phosphate Buffer (pH 8.0) for 10 min at 25°C.
Add DTNB and Substrate.
Measure Absorbance at 412 nm for 5 min (Kinetic mode).
Expected Result:
Donepezil: >90% inhibition at 100 nM.
MPAA: <5% inhibition at 100 µM. (Validates MPAA as a non-interfering metabolite).
References
Irie, T., et al. (1994). "Radioactive cholinesterase substrates: synthesis and evaluation of N-[11C]methylpiperidin-4-yl esters." Nuclear Medicine and Biology.
Namba, H., et al. (1999). "Quantification of acetylcholinesterase activity in the human brain with MP4A." Journal of Cerebral Blood Flow & Metabolism.
Kikuchi, T., et al. (2010). "Structure-activity relationships of piperidine derivatives for AChE mapping." Bioorganic & Medicinal Chemistry.
BenchChem. "Comparative Efficacy of Piperidine Compounds." Technical Note 2025.
Selectivity Profile of 1-Methyl-4-piperidineacetic acid hydrochloride: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the anticipated selectivity profile of 1-Methyl-4-piperidineacetic acid hydrochloride. Due to the limited publicly available biological data for this specific compound, thi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the anticipated selectivity profile of 1-Methyl-4-piperidineacetic acid hydrochloride. Due to the limited publicly available biological data for this specific compound, this guide leverages a comparative approach, examining the structure-activity relationships (SAR) of closely related 1-methyl-4-substituted piperidine analogs. By understanding the selectivity of these structurally similar molecules, researchers can infer a probable, albeit hypothetical, target profile for 1-Methyl-4-piperidineacetic acid hydrochloride and design informed experimental strategies.
Introduction to the 1-Methyl-4-substituted Piperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous clinically successful drugs. The substitution pattern on the piperidine core is a critical determinant of biological activity and target selectivity. The 1-methyl-4-substituted piperidine framework, in particular, is a common feature in molecules targeting the central nervous system (CNS). The nitrogen atom at position 1, when methylated, often imparts specific pharmacokinetic characteristics and can influence receptor interactions. The substituent at the 4-position plays a pivotal role in defining the compound's affinity and selectivity for various biological targets.
This guide will explore the selectivity of several 1-methyl-4-substituted piperidine derivatives to build a predictive profile for 1-Methyl-4-piperidineacetic acid hydrochloride.
Comparative Selectivity Analysis of Structural Analogs
To construct a probable selectivity profile for 1-Methyl-4-piperidineacetic acid hydrochloride, we will analyze the known biological activities of analogs with varying substituents at the 4-position of the 1-methylpiperidine ring. The key structural difference in our target compound is the presence of an acetic acid moiety. This functional group introduces a carboxylic acid, which is typically ionized at physiological pH, and a flexible two-carbon linker. These features will significantly influence the compound's interaction with biological targets compared to analogs with bulkier, more lipophilic, or rigid substituents.
Table 1: Comparative Selectivity of 1-Methyl-4-substituted Piperidine Analogs
Large, complex substituents at the 4-position can lead to polypharmacology, with high affinity for multiple CNS receptors.[6]
Analysis and Predicted Profile:
Based on the comparative data, the simple acetic acid side chain of 1-Methyl-4-piperidineacetic acid hydrochloride makes it structurally distinct from the high-affinity ligands for opioid, dopamine, and serotonin receptors, which typically possess larger, more complex, and often aromatic moieties at the 4-position.
The sigma (σ) receptors , particularly the σ₁ subtype, are known to accommodate a wide range of ligands with a basic amine core. The pharmacophore for σ₁ receptor binding generally includes a protonatable amine and two hydrophobic regions.[1] While the acetic acid group is polar, the overall scaffold of 1-methyl-4-piperidineacetic acid could still fit within the σ₁ binding site, potentially interacting with specific residues. Therefore, it is plausible that 1-Methyl-4-piperidineacetic acid hydrochloride exhibits a moderate affinity for sigma receptors .
Given the structural similarity to GABA (gamma-aminobutyric acid), an investigation into its activity at GABA receptors could also be warranted. However, without direct experimental evidence, this remains speculative.
Experimental Workflow for Determining Selectivity Profile
To empirically determine the selectivity profile of 1-Methyl-4-piperidineacetic acid hydrochloride, a tiered screening approach is recommended. This workflow allows for a broad initial assessment followed by more focused quantitative analysis.
Caption: A tiered experimental workflow for characterizing the selectivity profile of a novel compound.
This protocol outlines a standard procedure for determining the binding affinity (Ki) of 1-Methyl-4-piperidineacetic acid hydrochloride for a specific target receptor, for instance, the human sigma-1 (σ₁) receptor.
Objective: To determine the inhibitory constant (Ki) of 1-Methyl-4-piperidineacetic acid hydrochloride at the human σ₁ receptor.
Materials:
Test Compound: 1-Methyl-4-piperidineacetic acid hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, water).
Radioligand: [³H]-Pentazocine (a known σ₁ receptor ligand).
Receptor Source: Commercially available cell membranes expressing the human σ₁ receptor (e.g., from HEK293 cells).
Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM) in the assay buffer.
Dilute the radioligand in the assay buffer to the desired final concentration (typically at its Kd value).
Thaw the cell membranes on ice and dilute to the appropriate concentration in the assay buffer.
Assay Setup (in a 96-well plate):
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
Non-specific Binding: Add 50 µL of haloperidol solution, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
Test Compound Wells: Add 50 µL of each concentration of the test compound, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
Incubation:
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
Harvesting:
Rapidly filter the contents of each well through the filter plate using a cell harvester.
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
Scintillation Counting:
Allow the filters to dry.
Add scintillation cocktail to each well.
Count the radioactivity in each well using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
While direct experimental data for 1-Methyl-4-piperidineacetic acid hydrochloride is currently lacking, a comparative analysis of its structural analogs suggests a potential for interaction with CNS targets, most notably the sigma receptors. The presence of the flexible and polar acetic acid moiety at the 4-position distinguishes it from many high-affinity ligands for other CNS receptors that typically feature more complex and lipophilic substituents.
The proposed experimental workflow provides a clear path for the empirical determination of its selectivity profile. Future research should focus on performing broad panel screening followed by quantitative affinity and functional assays for the identified primary targets. Understanding the complete selectivity profile will be crucial for elucidating the therapeutic potential and possible off-target effects of this compound.
References
PubChem Compound Summary for CID 12428149, 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]
2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules. [Link]
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal. [Link]
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. [Link]
From dopamine D4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. [Link]
In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Journal of Pharmacological Sciences. [Link]
A Comprehensive Guide to the Safe Disposal of (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride is a bifunctional molecule, exhibiting characteristics of both...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride is a bifunctional molecule, exhibiting characteristics of both a piperidine derivative and a carboxylic acid hydrochloride. This dual nature dictates its hazard profile.
Piperidine Moiety: Piperidine and its derivatives are known to be flammable, toxic, and corrosive. They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause severe skin and eye irritation or burns.[1][2][3][4]
Acidic Hydrochloride Salt: The hydrochloride salt imparts acidic properties to the compound. Strong acids are corrosive and can cause severe burns upon contact.[5] The PubChem entry for the related compound 1-Methylpiperidine-4-carboxylic acid hydrochloride indicates it can cause skin and eye irritation.[6][7]
Based on these structural components, it is prudent to handle (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride as a substance that is:
Harmful if swallowed, inhaled, or in contact with skin.
A potential cause of skin and eye irritation or burns.
Potentially harmful to aquatic life.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride for any purpose, including disposal, all personnel must be equipped with the following PPE:
PPE Category
Specific Requirements
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield.
To protect against splashes that could cause serious eye damage.[2][3]
To prevent skin contact, which can lead to irritation or toxic effects.[2][3]
Body Protection
A flame-retardant lab coat or a chemical-resistant apron.
To protect against spills and splashes on the body.[2][3]
Respiratory Protection
All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
To avoid inhalation of any dust or vapors, which may be harmful.[3][4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For Small Spills:
Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.
Containment: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[4]
Neutralization (for acidic component): Cautiously cover the spill with sodium bicarbonate or a soda ash-slaked lime mixture to neutralize the acidic component.[5]
Collection: Once neutralized, carefully sweep or scoop the material into a designated, labeled hazardous waste container.[1][8] Use non-sparking tools if the compound is determined to be flammable.[1][9]
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[4] Collect all cleaning materials as hazardous waste.[10]
For Large Spills:
Evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) office.
Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Procedure
The recommended disposal method for (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride involves neutralization of the acidic component followed by disposal as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain without treatment. [1][5]
Workflow for Disposal:
Disposal Workflow Diagram
Detailed Protocol:
Preparation:
Ensure you are wearing all required PPE.
Perform the entire procedure within a certified chemical fume hood.
Dilution (for solid or concentrated solutions):
If in solid form, dissolve the compound in water to a concentration of less than 5%.
If in a concentrated solution, slowly add the solution to a larger volume of cold water. Always add acid to water, never the other way around. [5]
Neutralization:
Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate (baking soda).[11]
Slowly and with constant stirring, add the basic solution to the diluted chemical waste. Be prepared for some fizzing or bubbling as carbon dioxide is released.[11]
The goal of this step is to neutralize the hydrochloric acid component of the molecule.
pH Monitoring:
Periodically check the pH of the solution using pH paper or a calibrated pH meter.
Continue adding the basic solution until the pH is in the neutral range (typically between 6 and 8).[11]
Waste Collection and Storage:
Once neutralized, transfer the solution into a clearly labeled hazardous waste container. The label should include:
The full chemical name: "Neutralized (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride solution"
The primary hazards (e.g., "Toxic," "Harmful")
The date of accumulation
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[10]
Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[1][12] This is crucial as the piperidine derivative itself is still considered a hazardous substance.
Regulatory Compliance
Waste disposal is governed by stringent local, regional, and national regulations.[1] Always consult your institution's EHS guidelines and local regulatory requirements to ensure full compliance. What may be permissible in one jurisdiction may be prohibited in another.[11]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, protecting both yourself and the environment.
References
ChemSupply Australia. Safety Data Sheet PIPERIDINE. [Link]
Penta Chemicals. PIPERIDINE - SAFETY DATA SHEET. [Link]
University of California, Merced. Standard Operating Procedure - Hydrochloric Acid. [Link]
Kamat Lab. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. [Link]
Lab Alley. How to dispose of hydrochloric acid. [Link]